Hsd17B13-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21F5N6O4S |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2,6-difluoro-3-[6-[(2S)-2-(methoxymethyl)-4-methylsulfonylpiperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C20H21F5N6O4S/c1-29-18-12(16(28-29)11-6-13(20(23,24)25)15(22)17(32)14(11)21)7-26-19(27-18)31-5-4-30(36(3,33)34)8-10(31)9-35-2/h6-7,10,32H,4-5,8-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
BHZZWEVPPLINLX-JTQLQIEISA-N |
Isomeric SMILES |
CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(C[C@H]4COC)S(=O)(=O)C |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(CC4COC)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of Potent HSD17B13 Inhibitors: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including NASH, alcoholic liver disease, cirrhosis, and hepatocellular carcinoma.[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][3] While its precise physiological function is still under investigation, it is understood to be involved in lipid and steroid metabolism.[4][5] The development of potent and selective small-molecule inhibitors of HSD17B13 is a key strategy for replicating the protective effects of the genetic variants and offering a novel therapeutic approach for liver diseases.
This technical guide provides an in-depth overview of the discovery and synthesis of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231. While information on a compound specifically designated "Hsd17B13-IN-22" is limited in publicly available literature, the principles and methodologies described herein are representative of the broader drug discovery efforts targeting HSD17B13.[6]
Discovery of HSD17B13 Inhibitors
The discovery of novel HSD17B13 inhibitors has been propelled by high-throughput screening (HTS) campaigns followed by rigorous structure-activity relationship (SAR) optimization.
High-Throughput Screening (HTS)
The initial step in identifying novel HSD17B13 inhibitors involves screening large compound libraries for molecules that can modulate the enzyme's activity. A common approach is to use a biochemical assay with purified recombinant human HSD17B13 enzyme.
A notable HTS campaign utilized estradiol as a substrate and monitored the NAD+-dependent formation of estrone.[1] This screen identified an initial hit, compound 1 , which served as the starting point for further chemical optimization.[1]
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for the identification of HSD17B13 inhibitors.
Hit-to-Lead Optimization
Following the identification of initial hits from the HTS, a hit-to-lead optimization process is initiated. This involves synthesizing analogs of the hit compound to improve its potency, selectivity, and physicochemical properties.
The optimization of the initial hit, compound 1 , led to the discovery of BI-3231 (compound 45 ).[1] This process involved systematic modifications of different parts of the molecule to explore the SAR. For instance, replacing the five-membered heterocycle with a six-membered one generally resulted in decreased activity.[2]
Synthesis of HSD17B13 Inhibitors
The synthesis of potent HSD17B13 inhibitors like BI-3231 involves multi-step chemical reactions. A generalized synthetic approach often starts from commercially available building blocks that are sequentially modified to construct the final complex molecule. The specific synthetic routes are proprietary to the discovering organizations, but the principles of medicinal chemistry guide the process.
Logical Relationship: Hit-to-Lead Optimization
Caption: Iterative cycle of hit-to-lead optimization for developing HSD17B13 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | HSD17B13 IC50 (nM) | Assay Substrate |
| Compound 1 (Initial Hit) | >10,000 | Estradiol |
| BI-3231 (Compound 45 ) | 4.6 | Estradiol |
| INI-822 | Potent Inhibitor (Specific IC50 not disclosed) | Not specified |
Data for BI-3231 is sourced from the Journal of Medicinal Chemistry.[2]
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value |
| Aqueous Solubility (pH 7.4) | 0.1 µg/mL |
| Caco-2 Permeability (Papp A-B) | 28 x 10^-6 cm/s |
| Mouse Microsomal Stability (Clint) | 1.8 µL/min/mg |
| Human Microsomal Stability (Clint) | 1.3 µL/min/mg |
Data for BI-3231 is sourced from the Journal of Medicinal Chemistry.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments in the discovery and characterization of HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Test compounds
-
Detection reagent (e.g., NAD-Glo™ Assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to a 384-well assay plate.
-
Add the HSD17B13 enzyme to the wells.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to the target protein in a cellular environment.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting (anti-HSD17B13 and loading control)
Procedure:
-
Treat the cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge to separate the soluble and aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an anti-HSD17B13 antibody.
-
The binding of the inhibitor is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein, and its inhibition is thought to modulate lipid metabolism within hepatocytes. While the exact signaling pathway is not fully elucidated, it is known to influence the levels of certain bioactive lipids. Loss-of-function of HSD17B13 is protective against liver injury.
Signaling Pathway: HSD17B13 in Liver Disease Pathogenesis
Caption: Proposed role of HSD17B13 in liver disease and the effect of its inhibition.
Conclusion
The discovery and development of potent and selective HSD17B13 inhibitors, such as BI-3231, represent a promising, genetically validated therapeutic strategy for NASH and other chronic liver diseases. The process, from high-throughput screening to lead optimization and synthesis, requires a multidisciplinary approach. The availability of well-characterized chemical probes is essential for further elucidating the biological functions of HSD17B13 and for validating its role as a drug target. Future research will likely focus on advancing these inhibitors into clinical development and exploring their efficacy in patient populations.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 6. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-22 target engagement and binding affinity
An In-depth Technical Guide to Hsd17B13 Target Engagement and Binding Affinity of the Inhibitor BI-3231
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective inhibitors is crucial for elucidating the physiological function of HSD17B13 and for its validation as a drug target. This guide focuses on the target engagement and binding affinity of a well-characterized HSD17B13 inhibitor, BI-3231.[2][4]
Quantitative Data Summary
The binding affinity and inhibitory potency of BI-3231 against HSD17B13 have been determined through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Potency of BI-3231
| Parameter | Species | Value | Assay Type | Substrate |
| IC50 | Human | 1 nM | Biochemical | Estradiol |
| IC50 | Mouse | 13 nM | Biochemical | Estradiol |
| Ki | Human | N/A | Biochemical | Estradiol |
| Cellular IC50 | Human | Double-digit nM | Cellular | Estradiol |
N/A: Data not available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assay for HSD17B13 Inhibition (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)[2]
-
Cofactor: NAD+[2]
-
Test inhibitor (e.g., BI-3231)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[5]
-
Detection Method: NAD-Glo™ Assay (Promega) for NADH detection or RapidFire mass spectrometry for product detection.[5][6]
Procedure:
-
Prepare a dilution series of the test inhibitor.
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the HSD17B13 enzyme to a final concentration of 50-100 nM.[5]
-
Add the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (10-50 µM Estradiol or LTB4) and NAD+.[5]
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction and measure the output. For the NAD-Glo™ assay, luminescence is measured to quantify NADH production. For mass spectrometry, the formation of the oxidized product is quantified.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Cellular Assay for HSD17B13 Inhibition
This assay measures the inhibitory activity of a compound on HSD17B13 within a cellular context.
Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13.[6]
-
Cell culture medium.
-
Substrate: Estradiol.[6]
-
Test inhibitor (e.g., BI-3231).
-
Detection Method: RapidFire mass spectrometry to measure the conversion of the substrate to its product.[6]
Procedure:
-
Seed the HEK293 cells expressing HSD17B13 in multi-well plates and allow them to adhere.
-
Treat the cells with a dilution series of the test inhibitor and incubate for a specified period.
-
Add the substrate (estradiol) to the cell culture medium.
-
After a further incubation period, collect the cell lysate or supernatant.
-
Analyze the samples using RapidFire mass spectrometry to quantify the product of the enzymatic reaction.
-
Determine the cellular IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).[7]
Materials:
-
Cells expressing the target protein (e.g., HEK293-HSD17B13).
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Instrumentation for heating samples (e.g., PCR cycler).
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).
Procedure:
-
Treat the cells with the test compound or a vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant using a suitable detection method like Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HSD17B13 inhibition by BI-3231.
Caption: Experimental workflow for CETSA.
Caption: Relationship between binding affinity and target engagement.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-22: A Technical Overview of In Vitro Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic activity of Hsd17B13 inhibitors, with a focus on the context surrounding compounds like Hsd17B13-IN-22. While specific quantitative data for a compound explicitly named "this compound" is not publicly available in the reviewed literature, this document summarizes the typical in vitro enzymatic activity of potent and selective Hsd17B13 inhibitors from relevant chemical series.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] This has made Hsd17B13 an attractive therapeutic target for the development of inhibitors.
Quantitative In Vitro Enzymatic Activity of Hsd17B13 Inhibitors
The following table summarizes the in vitro enzymatic activity of representative Hsd17B13 inhibitors. The data is compiled from publicly available scientific literature and showcases the potency of these compounds against Hsd17B13 using various substrates.
| Inhibitor | IC50 | Substrate | Assay Type | Source |
| HSD17B13-IN-9 | 0.01 µM | Not Specified | Enzymatic Assay | MedchemExpress |
| HSD17B13-IN-23 | < 0.1 µM | Estradiol | Enzymatic Assay | MedchemExpress |
| HSD17B13-IN-23 | < 1 µM | Leukotriene B3 | Enzymatic Assay | MedchemExpress |
| BI-3231 | 13 nM (mouse) | Estradiol | Enzymatic Assay | ACS Publications |
| BI-3231 | 1 nM (human) | Estradiol | Enzymatic Assay | ACS Publications |
Note: Data for a compound specifically designated as "this compound" is not available in the public domain at the time of this review. The compounds listed are representative of the potency of inhibitors developed for this target.
Experimental Protocols for In Vitro Enzymatic Activity Assays
The in vitro enzymatic activity of Hsd17B13 and the potency of its inhibitors are typically determined using biochemical assays that monitor the conversion of a substrate to a product. The two primary methods employed are luminescence-based assays that detect the production of NADH and mass spectrometry-based assays that directly measure product formation.
Luminescence-Based NADH Detection Assay (e.g., NAD-Glo™ Assay)
This assay measures the increase in NADH concentration resulting from the Hsd17B13-catalyzed oxidation of a substrate.
a. Materials and Reagents:
-
Recombinant human Hsd17B13 enzyme
-
Substrate (e.g., Estradiol, Leukotriene B4, Retinol)
-
NAD+ (cofactor)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NAD-Glo™ Reagent (Promega)
-
384-well white assay plates
b. Experimental Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 1 µL) of the inhibitor dilutions to the wells of a 384-well plate.
-
Prepare an enzyme/substrate/cofactor master mix in assay buffer containing recombinant Hsd17B13, the chosen substrate (e.g., 10-50 µM Estradiol), and NAD+.
-
Initiate the enzymatic reaction by adding the master mix to the wells containing the inhibitor.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated NADH by adding the NAD-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition based on control wells (with and without enzyme) and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry-Based Product Detection Assay (e.g., RapidFire MS)
This method provides a direct measurement of the enzymatic product, offering a label-free and often more direct assessment of enzyme activity.
a. Materials and Reagents:
-
Same as the luminescence assay, excluding the NAD-Glo™ Reagent.
-
Quench solution (e.g., acetonitrile with an internal standard).
b. Experimental Procedure:
-
Perform the enzymatic reaction as described in steps 1-4 of the luminescence-based assay.
-
After the desired incubation period, quench the reaction by adding a quench solution.
-
Analyze the samples using a high-throughput mass spectrometry system (e.g., RapidFire MS) to quantify the amount of product formed.
-
The product is detected based on its specific mass-to-charge ratio (m/z).
-
Calculate the percent inhibition and IC50 values as described for the luminescence assay.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved in determining the in vitro enzymatic activity of Hsd17B13 inhibitors, the following diagrams have been generated.
References
- 1. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 2. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
The Role of HSD17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Overview
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a specific compound designated "Hsd17B13-IN-22". This technical guide synthesizes the current understanding of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibition on hepatic lipid metabolism based on preclinical and genetic studies involving various inhibitory modalities, such as RNA interference and the study of human loss-of-function variants. This information is intended to serve as a proxy for the potential effects of a specific small molecule inhibitor like this compound.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4][5] Genome-wide association studies have identified that loss-of-function variants in the HSD17B13 gene, particularly the rs72613567:TA splice variant, are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][6] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[1][2] Inhibition of HSD17B13 is hypothesized to mimic the protective phenotype observed in individuals with these genetic variants, thereby preventing the progression of liver disease.[5]
Core Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][7] While its precise enzymatic functions are still under investigation, it is known to possess retinol dehydrogenase activity and is implicated in the metabolism of various lipids, including steroids and eicosanoids.[4][8] Overexpression of HSD17B13 in mouse models leads to accelerated lipid droplet biogenesis and increased accumulation of neutral lipids in the liver.[4] Conversely, inhibition or knockdown of HSD17B13 has been shown to ameliorate hepatic steatosis, reduce liver injury markers, and alter the hepatic lipidome. The protective mechanism may involve changes in phospholipid metabolism and a reduction in pyrimidine catabolism, which is linked to liver fibrosis.[8]
Quantitative Data on HSD17B13 Inhibition
The following tables summarize key quantitative findings from preclinical studies investigating the effects of HSD17B13 inhibition, primarily through shRNA-mediated knockdown in mouse models of NAFLD.
Table 1: Effect of HSD17B13 Knockdown on Hepatic Lipid Content and Liver Weight in High-Fat Diet (HFD) Fed Mice
| Parameter | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Liver Triglycerides | High | Decreased by 45% | ↓ 45% | [1] |
| Diacylglycerols (e.g., DAG 34:3) | High | Major Decrease | ↓ | [9] |
| Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Low | Increased | ↑ | [1][9] |
Table 2: Effect of HSD17B13 Knockdown on Serum Biomarkers in HFD-Fed Mice
| Parameter | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Outcome | Reference |
| Alanine Aminotransferase (ALT) | Elevated | Significantly Decreased | Hepatoprotection | [3][9][10] |
| Aspartate Aminotransferase (AST) | Elevated | Reduced | Hepatoprotection | [4] |
| Fibroblast Growth Factor 21 (FGF21) | Elevated | Decreased | Improved metabolic health | [10] |
Table 3: Effect of HSD17B13 Knockdown on Hepatic Gene Expression in HFD-Fed Mice
| Gene Category | Gene | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Implication | Reference |
| Fibrosis Markers | Timp2 | Upregulated | Significantly Decreased | Anti-fibrotic effect | [1][10] |
| Col1a1, Col4a1, Timp1 | Upregulated | Trended to Decrease | Anti-fibrotic effect | [1] | |
| Inflammation Marker | Cd68 | Upregulated | Decreased | Anti-inflammatory effect | [1] |
| Lipid Metabolism | Cd36 | Upregulated | Inhibited Induction | Reduced fatty acid uptake | [9] |
Table 4: In Vitro Efficacy of HSD17B13 Antisense Oligonucleotide (ASO)
| Cell Type | Duration of Treatment | IC₅₀ Value | Reference |
| Primary Mouse Hepatocytes | 24 hours | 83 nM | [11] |
| Primary Mouse Hepatocytes | 48 hours | 76 nM | [11] |
| Primary Mouse Hepatocytes | 72 hours | 29 nM | [11] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for HSD17B13 in Hepatic Steatosis
Caption: Proposed mechanism of HSD17B13 in promoting hepatic steatosis.
Experimental Workflow for In Vivo Evaluation of HSD17B13 Inhibition
Caption: Workflow for AAV-shRNA mediated HSD17B13 knockdown in a diet-induced mouse model of NAFLD.
Logical Framework: HSD17B13 Inhibition to Hepatoprotection
Caption: Logical flow from HSD17B13 inhibition to the resulting hepatoprotective effects.
Experimental Protocols
In Vivo HSD17B13 Knockdown in a Diet-Induced NAFLD Mouse Model
This protocol is synthesized from methodologies described in studies using AAV-delivered shRNA.[3][12]
-
Animal Model: Male C57BL/6J mice, 3-4 weeks of age, are used.
-
Diet-Induced NAFLD: At 11 weeks of age, mice are placed on a high-fat diet (HFD, e.g., 45% kcal from fat) for at least 11-12 weeks to induce obesity and hepatic steatosis. A control group is maintained on a standard chow diet.
-
AAV Vector Production: Adeno-associated virus serotype 8 (AAV8) vectors are produced to express either a short hairpin RNA targeting Hsd17b13 (AAV8-shHsd17b13) or a non-targeting scrambled sequence (AAV8-shScrambled).
-
Vector Administration: After the diet induction period, mice are administered a single intravenous (tail vein) injection of the AAV8 vector at a specified dose (e.g., 1 x 10¹¹ genome copies per animal).
-
Monitoring and Sample Collection: Mice are monitored for a period of 2-4 weeks post-injection. Following this period, they are fasted (e.g., for 5 hours) and then euthanized. Blood is collected via cardiac puncture for serum analysis, and liver tissue is harvested, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Biochemical Analysis:
-
Histological Analysis: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess lipid accumulation (steatosis) and overall liver morphology.
-
Gene Expression Analysis: Total RNA is extracted from a portion of the liver tissue. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Hsd17b13 (to confirm knockdown) and genes related to fibrosis (Timp1, Timp2, Col1a1), inflammation (Cd68), and lipid metabolism (Cd36).
-
Lipidomics: Untargeted lipidomic analysis of liver tissue can be performed using mass spectrometry to identify changes in specific lipid species, such as diacylglycerols and phosphatidylcholines.[1]
In Vitro Inhibition Assay Using Antisense Oligonucleotides (ASOs)
This protocol is based on methodologies for testing ASO efficacy in primary hepatocytes.[11]
-
Cell Culture: Primary hepatocytes are isolated from mice.
-
ASO Treatment: Hepatocytes are treated with varying concentrations of Hsd17b13 ASO (e.g., 10 nM to 6 µM) or a negative control scramble ASO.
-
Incubation: The cells are incubated for different time points (e.g., 24, 48, and 72 hours).
-
RNA Extraction and qRT-PCR: Following incubation, cellular RNA is extracted. The expression of the Hsd17b13 gene is quantified using qRT-PCR to determine the level of knockdown.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated based on the dose-response curve of Hsd17b13 gene expression at each time point.
Conclusion
Targeting HSD17B13 presents a genetically validated and compelling strategy for the treatment of NAFLD and the prevention of its progression to more severe liver disease. Preclinical data, primarily from RNA interference studies, consistently demonstrate that inhibiting HSD17B13 leads to a significant reduction in hepatic steatosis, improved liver enzyme profiles, and favorable changes in the expression of genes involved in fibrosis and inflammation. The mechanism appears to be linked to a comprehensive remodeling of the hepatic lipidome, particularly affecting triglyceride storage and phospholipid composition. While specific data for a compound named this compound is not available, the wealth of research on HSD17B13 inhibition provides a strong rationale for the development of small molecule inhibitors and other therapeutic agents targeting this enzyme. Further research and clinical trials will be crucial to translate these promising preclinical findings into effective therapies for patients with chronic liver disease.
References
- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Hsd17B13-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) in complex with inhibitors, with a focus on Hsd17B13-IN-22 and similar small molecules. Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4][5][6][7][8][9][10][11] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of these chronic liver diseases.[1][2][4][5][6][7][8]
Core Concepts in Hsd17B13 Structural Biology
Recent crystallographic studies have elucidated the full-length structure of Hsd17B13, revealing key architectural features that govern its function and localization.[1][3][12][13][14][15] The enzyme exists as a homodimer and each subunit is comprised of a catalytic core domain and a membrane-anchoring domain.[12][16] The catalytic domain houses the binding sites for the NAD+ cofactor and the substrate.[12][13] A notable feature is the presence of a putative catalytic triad consisting of Ser-172, Tyr-185, and Lys-189.[2][12]
The N-terminal region of Hsd17B13 is crucial for its localization to lipid droplets.[16] This region contains a hydrophobic domain and a PAT-like domain, which are essential for its trafficking from the endoplasmic reticulum to the lipid droplet surface.[7][16] The crystal structures of Hsd17B13 in complex with NAD+ and small molecule inhibitors have provided a basis for understanding how these inhibitors interact with the active site and the cofactor, offering a roadmap for structure-based drug design.[1][3][12][13][14][15]
Quantitative Data: Inhibitor Potency
Several small molecule inhibitors of Hsd17B13 have been developed and characterized. The following table summarizes the reported potency of selected inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | <10 | [17] |
| BI-3231 | Human Hsd17B13 | Cellular | <100 | [17] |
| Compound 32 (HSD17B13-IN-104) | Human Hsd17B13 | Enzymatic | 2.5 | [18][19][20] |
| Compound 32 (HSD17B13-IN-104) | Human Hsd17B13 (with LTB4) | Enzymatic | 7.6 | [18] |
Signaling Pathway and Regulatory Mechanisms
Hsd17B13 plays a role in hepatic lipid metabolism, and its expression is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[2][21][22] The enzyme's catalytic activity, including its retinol dehydrogenase activity, is implicated in the pathogenesis of NAFLD.[2][21] Inhibition of Hsd17B13 is a therapeutic strategy being explored to mitigate the progression of liver disease.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the study of Hsd17B13 and its inhibitors. Below are methodologies for key experiments.
Recombinant Hsd17B13 Protein Expression and Purification
Recombinant Hsd17B13 can be expressed in various systems, including Spodoptera frugiperda (Sf9) insect cells and human embryonic kidney (HEK293T) cells.[5][17]
Expression in Sf9 Insect Cells:
-
Cloning: The full-length human Hsd17B13 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) with an appropriate tag (e.g., His6) for purification.
-
Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into Sf9 cells to produce recombinant baculovirus.
-
Protein Expression: Sf9 cells are infected with the high-titer recombinant baculovirus. The cells are cultured for a period to allow for protein expression.
-
Purification: The cells are harvested, lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[17]
Expression in HEK293T Cells:
-
Cloning: The Hsd17B13 cDNA is cloned into a mammalian expression vector (e.g., pcDNA3.1) with a suitable tag (e.g., FLAG-tag).[5]
-
Transfection: The recombinant plasmid is transfected into HEK293T cells.
-
Harvest and Purification: After a suitable expression period, the cells are harvested and the protein is purified using affinity chromatography corresponding to the tag used.[12][16]
Enzymatic Activity Assays
The enzymatic activity of Hsd17B13 can be measured using various methods, including luminescence-based assays and HPLC.
NADH-Glo™ Luminescence Assay: This assay measures the production of NADH, a product of the Hsd17B13-catalyzed reaction.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant Hsd17B13 protein, the substrate (e.g., β-estradiol or retinol), and the cofactor NAD+.[1][20]
-
Inhibitor Addition: For inhibitor studies, the compound of interest (e.g., this compound) is added to the reaction mixture at various concentrations.
-
NADH Detection: After a defined incubation period, the NADH-Glo™ Detection Reagent is added. This reagent contains a reductase, a proluciferin substrate, and a luciferase. The reductase converts the proluciferin to luciferin in the presence of NADH. The luciferase then catalyzes the production of light from luciferin, which is proportional to the amount of NADH produced.[23][24][25]
-
Measurement: The luminescence is measured using a plate reader.[1][13][18]
HPLC-Based Retinol Dehydrogenase Assay: This method directly measures the conversion of retinol to retinaldehyde.[2]
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid expressing Hsd17B13.
-
Substrate Addition: All-trans-retinol is added to the cell culture medium.
-
Extraction: After incubation, the retinoids are extracted from the cells.
-
HPLC Analysis: The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified by normal-phase high-performance liquid chromatography (HPLC).[2]
Structural Biology: X-ray Crystallography
Determining the crystal structure of Hsd17B13 in complex with an inhibitor provides atomic-level insights into their interaction.
-
Protein Crystallization: The purified Hsd17B13 protein is co-crystallized with the inhibitor and the cofactor NAD+. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[26]
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of Hsd17B13 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. med.unc.edu [med.unc.edu]
- 7. agilent.com [agilent.com]
- 8. RapidFire Mass Spectrometry with Enhanced Throughput as an Alternative to Liquid-Liquid Salt Assisted Extraction and LC/MS Analysis for Sulfonamides in Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. scispace.com [scispace.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enanta.com [enanta.com]
- 18. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 19. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. origene.com [origene.com]
- 21. chem-agilent.com [chem-agilent.com]
- 22. m.youtube.com [m.youtube.com]
- 23. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 24. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Hsd17B13 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the toxicity and safety assessment of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Due to the absence of publicly available data for a specific compound designated "Hsd17B13-IN-22," this document synthesizes preclinical and early clinical findings from various Hsd17B13 inhibitor modalities, including small molecules and RNA interference (RNAi) therapeutics, to construct a representative safety profile.
Executive Summary
Hsd17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, has garnered significant attention following human genetic studies that link loss-of-function variants to a reduced risk of developing progressive liver diseases.[1][2] This has spurred the development of therapeutic agents aimed at inhibiting its enzymatic activity. Early data from both small molecule and RNAi inhibitors suggest that targeting Hsd17B13 is generally well-tolerated in preclinical models and early human trials.[3] The primary adverse events noted are related to the administration route, such as mild and transient injection-site reactions for subcutaneously delivered RNAi therapeutics.[3] So far, there has been no evidence of drug-induced liver injury associated with Hsd17B13 inhibition.[3]
Mechanism of Action and Potential On-Target Effects
Hsd17B13 is understood to play a role in hepatic lipid metabolism.[4][5] Its inhibition is thought to be hepatoprotective, potentially through the regulation of lipid droplet dynamics and preventing lipotoxicity.[5] The mechanism of action for inhibitors generally involves either direct enzymatic inhibition by small molecules or the reduction of Hsd17B13 protein expression through RNA interference.
dot
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes and the point of intervention for its inhibitors.
Preclinical and Clinical Safety Data Overview
The following tables summarize the available safety and tolerability data for different classes of Hsd17B13 inhibitors.
Table 1: Small Molecule Hsd17B13 Inhibitors - Preclinical Findings
| Compound/Identifier | Model System | Key Findings | Citation |
| BI-3231 | In vitro (human & mouse hepatocytes) | No reported cytotoxicity; reduced lipotoxic effects of palmitic acid. High metabolic stability in liver microsomes but moderate in hepatocytes. | [5][6] |
| In vivo (mice) | Rapid plasma clearance with considerable hepatic accumulation. No specific in vivo toxicity data reported. | [6] | |
| EP-037429 (prodrug) | In vivo (mouse models of liver injury) | Hepatoprotective effects observed. No adverse safety findings mentioned in the abstract. | [7] |
| Compound 32 | In vivo (mouse models) | Showed a good pharmacokinetic profile and liver-targeting properties. Exhibited anti-MASH effects. No toxicity reported. | [8] |
| Dual FXR/HSD17B13 Modulator | In vivo (MASH models) | Suitable pharmacokinetic properties and safety profiles reported. | [2][9] |
Table 2: RNAi Therapeutics Targeting Hsd17B13 - Clinical Findings
| Compound | Study Phase | Population | Key Safety and Tolerability Findings | Citation |
| Rapirosiran | Phase I | Healthy Adults | Most common AE: mild and transient injection-site reactions (11%). No treatment-related serious AEs. | [3] |
| Adults with MASH | Only AE in ≥10% of patients was COVID-19 (deemed treatment-unrelated). No evidence of drug-induced liver injury. | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting toxicity data. Below are representative protocols based on published studies of Hsd17B13 inhibitors.
In Vitro Cytotoxicity and Lipotoxicity Assay
-
Objective: To assess the direct cellular toxicity of an Hsd17B13 inhibitor and its ability to mitigate lipotoxicity.
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2) and primary mouse hepatocytes.[10]
-
Methodology:
-
Cells are cultured under standard conditions.
-
Lipotoxicity is induced by treating cells with palmitic acid.[10]
-
Cells are co-incubated with the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations.[10]
-
Cell viability is assessed using standard assays (e.g., MTT or LDH release).
-
Triglyceride accumulation is measured to evaluate the effect on steatosis.[10]
-
Mitochondrial respiratory function may be assessed to investigate the mechanism of protection.[5]
-
In Vivo Acute and Chronic Liver Injury Models
-
Objective: To evaluate the in vivo efficacy and safety of an Hsd17B13 inhibitor in disease models.
-
Animal Models:
-
Methodology:
-
Disease is induced in mice over a specified period.
-
The Hsd17B13 inhibitor (or its prodrug) is administered (e.g., oral gavage, intraperitoneal injection).[7]
-
Control groups receive a vehicle.
-
During and at the end of the study, blood samples are collected to measure plasma markers of liver injury (e.g., ALT, AST).[11]
-
At necropsy, liver tissues are collected for histological analysis (e.g., H&E staining for inflammation and steatosis, Sirius Red for fibrosis) and gene/protein expression analysis of markers for inflammation and fibrosis.[7]
-
Pharmacokinetic analysis is performed to determine drug exposure in plasma and liver tissue.[8]
-
dot
Caption: A representative workflow for the preclinical toxicity assessment of a novel Hsd17B13 inhibitor.
Conclusion and Future Directions
The current body of evidence from diverse investigational agents suggests that pharmacological inhibition of Hsd17B13 is a promising and potentially safe therapeutic strategy for chronic liver diseases like NASH. The available preclinical and early clinical data have not revealed significant on-target toxicity, with a favorable safety profile observed for an RNAi therapeutic in a Phase I study.[3] However, comprehensive long-term toxicology studies are necessary for any new chemical entity, including "this compound," to fully characterize its safety profile before advancing to later-stage clinical trials. Future research should focus on elucidating the off-target effects of specific small molecule inhibitors and the long-term consequences of sustained Hsd17B13 suppression.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hsd17B13-IN-22: A Technical Overview of a Novel Inhibitor for Hydroxysteroid 17β-Dehydrogenase 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, sparking significant interest in the development of small molecule inhibitors. Hsd17B13-IN-22 is a recently developed inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding this compound, alongside detailed experimental protocols and data presentation to support further research and development efforts.
Patent and Intellectual Property Landscape
While specific patent information for this compound is not publicly available, the broader intellectual property landscape for HSD17B13 inhibitors is dynamic and growing. Numerous patent applications have been filed by pharmaceutical companies and research institutions, claiming novel chemical entities that modulate HSD17B13 activity. These patents typically cover the chemical structure of the inhibitors, their synthesis, and their use in treating liver diseases and related metabolic disorders. Researchers and drug development professionals should conduct thorough freedom-to-operate searches to navigate this complex landscape.
Core Data Summary
Quantitative data for this compound is not yet available in the public domain. However, to provide a framework for understanding the expected potency and characteristics of such an inhibitor, the following tables summarize representative data for other known HSD17B13 inhibitors.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound ID | Assay Type | Substrate | IC50 (µM) |
| HSD17B13-IN-3 | Biochemical | β-estradiol | 0.38[1] |
| HSD17B13-IN-3 | Biochemical | Leukotriene B4 (LTB4) | 0.45[1] |
| HSD17B13-IN-96 | Biochemical | Estradiol | <0.1[2] |
Table 2: Cellular Activity of Representative HSD17B13 Inhibitors
| Compound ID | Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |
| Representative Inhibitor | HEK293 (overexpressing HSD17B13) | Target Engagement | Substrate Conversion | Not Available |
| Representative Inhibitor | Primary Hepatocytes | Lipid Accumulation | Triglyceride Levels | Not Available |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of HSD17B13 inhibitors. These protocols are based on established practices in the field and can be adapted for the evaluation of this compound.
Recombinant Human HSD17B13 Expression and Purification
A common method for producing recombinant HSD17B13 for use in biochemical assays involves a baculovirus expression system in insect cells (e.g., Sf9).
-
Vector Construction: The full-length human HSD17B13 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal purification tag, such as a hexahistidine (6xHis) tag.
-
Baculovirus Generation: The recombinant vector is used to generate a high-titer baculovirus stock according to the manufacturer's protocol (e.g., Bac-to-Bac Baculovirus Expression System).
-
Protein Expression: Sf9 insect cells are infected with the high-titer baculovirus stock and cultured for 48-72 hours.
-
Purification:
-
Cell pellets are harvested by centrifugation and lysed.
-
The lysate is cleared by centrifugation, and the supernatant containing the His-tagged HSD17B13 is incubated with Ni-NTA affinity resin.
-
The resin is washed extensively to remove non-specifically bound proteins.
-
The His-tagged HSD17B13 is eluted with an imidazole gradient.
-
The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.
-
Protein concentration is determined using a standard method (e.g., Bradford assay), and purity is assessed by SDS-PAGE.
-
HSD17B13 Biochemical Activity Assay (NAD-Glo™ Assay)
This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.
-
Materials:
-
Purified recombinant human HSD17B13
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test Compound (this compound)
-
NAD-Glo™ Assay System (Promega)
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
In a 384-well plate, add assay buffer, purified HSD17B13 enzyme (e.g., 50-100 nM), and the test compound.
-
Initiate the reaction by adding the substrate (e.g., 10-50 µM β-estradiol) and cofactor (e.g., 10-50 µM NAD+).
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of NADH produced is quantified using the NAD-Glo™ Assay System according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell-Based HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity in a cellular context.
-
Cell Culture: HEK293 cells are stably transfected with an expression vector for human HSD17B13.
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified pre-incubation time.
-
Add a cell-permeable substrate (e.g., a suitable steroid or lipid) to the cells.
-
Incubate for a defined period to allow for substrate conversion.
-
Lyse the cells and measure the amount of product formed using a suitable analytical method, such as RapidFire mass spectrometry (RF-MS).
-
EC50 values are determined by plotting the percent inhibition against the compound concentration.
-
Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-22 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][3] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing severe liver conditions, making it a compelling therapeutic target for the treatment of NAFLD and non-alcoholic steatohepatitis (NASH).[2][3] Hsd17B13-IN-22 is an investigational inhibitor of HSD17B13. These application notes provide a general framework for the cellular application and evaluation of this compound.
Quantitative Data Summary
As this compound is an experimental compound, specific quantitative data from published studies are not yet available. The following table provides a template for organizing experimental data that should be generated during the evaluation of this compound or similar inhibitors.
| Parameter | Cell Line | Experimental Condition | Value |
| IC50 | Huh7 | HSD17B13 Enzymatic Assay | User-defined |
| EC50 | HepG2 | Lipid Accumulation Assay | User-defined |
| Cytotoxicity (CC50) | Primary Human Hepatocytes | MTT/LDH Assay | User-defined |
| Target Engagement | HEK293T (overexpressing HSD17B13) | Cellular Thermal Shift Assay (CETSA) | User-defined |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of HSD17B13 and a general experimental workflow for evaluating an inhibitor like this compound.
Experimental Protocols
The following are generalized protocols for the use of a novel HSD17B13 inhibitor in cell culture. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell-Based HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 in a cellular context and to evaluate the inhibitory effect of this compound. It is based on assays for HSD17B13 activity which often utilize substrates like retinol or β-estradiol.[4]
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2, or HEK293T overexpressing HSD17B13)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
HSD17B13 substrate (e.g., retinol or β-estradiol)
-
NAD+ (cofactor)
-
Lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6)
-
Detection reagent for NADH (luminescent or fluorescent)
-
96-well white or black assay plates
-
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the chosen hepatocyte cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-24 hours) to allow for compound uptake and target engagement.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add lysis buffer to each well and incubate on ice for 10 minutes.
-
Collect the cell lysates.
-
-
Enzymatic Reaction:
-
In a new 96-well assay plate, add a small volume of cell lysate to each well.
-
Prepare a reaction mixture containing the assay buffer, HSD17B13 substrate, and NAD+.
-
Initiate the reaction by adding the reaction mixture to each well containing the cell lysate.
-
-
Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection kit).
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no lysate).
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Lipid Accumulation Assay
This protocol is to assess the effect of this compound on lipid accumulation in hepatocytes, a key phenotype associated with HSD17B13 activity.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution or BODIPY 493/503
-
Microscope for imaging
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate suitable for imaging.
-
Allow cells to adhere overnight.
-
Treat cells with a fatty acid solution to induce lipid droplet formation.
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash again with PBS.
-
For Oil Red O staining, incubate with the staining solution for 30-60 minutes, then wash with water.
-
For BODIPY staining, incubate with a dilute solution of BODIPY in PBS for 15-30 minutes, then wash with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a brightfield (for Oil Red O) or fluorescence (for BODIPY) microscope.
-
Quantify the lipid droplet area or intensity per cell using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Normalize the lipid accumulation in the treated cells to the vehicle control.
-
Plot the normalized data to evaluate the effect of this compound on lipid accumulation and determine the EC50.
-
Concluding Remarks
The provided protocols offer a foundational approach for the in vitro characterization of this compound. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources. The study of HSD17B13 inhibitors is a promising avenue for the development of novel therapeutics for liver diseases.
References
Application Notes and Protocols for Hsd17B13 Inhibitors in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo data for the compound "Hsd17B13-IN-22" in NASH mouse models is publicly available. The following application notes and protocols are based on published preclinical studies of other potent and selective Hsd17B13 inhibitors, such as BI-3231 and its structural analog, compound 32. These notes serve as a comprehensive guide and a representative example for utilizing small molecule inhibitors of Hsd17B13 in similar research settings.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Human genetic studies have robustly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of progressing from simple steatosis to the more severe forms of non-alcoholic fatty liver disease (NAFLD), including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This makes Hsd17B13 a compelling therapeutic target for the treatment of NASH. Small molecule inhibitors of Hsd17B13 are being developed to mimic the protective effects of these genetic variants.
This document provides detailed protocols and application notes for the use of Hsd17B13 inhibitors in preclinical mouse models of NASH, based on the characterization of compounds like BI-3231 and its analogs.
Mechanism of Action and Signaling Pathway
Hsd17B13 is understood to play a role in hepatic lipid metabolism. While its precise physiological substrates are still under investigation, inhibition of its enzymatic activity is thought to protect against liver damage. One of the proposed mechanisms involves the regulation of hepatic lipid homeostasis by modulating pathways such as the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS), which are key regulators of lipogenesis. By inhibiting Hsd17B13, the downstream effects of excessive lipid accumulation and subsequent lipotoxicity, inflammation, and fibrosis may be mitigated.
References
Application Notes and Protocols for In Vivo Studies of HSD17B13 Modulation
A Note on Hsd17B13-IN-22: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound." Therefore, detailed dosage and administration protocols for this specific inhibitor cannot be provided.
The following application notes and protocols are based on established in vivo methodologies for modulating the activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) using alternative approaches, such as RNA interference (RNAi). These protocols can serve as a valuable reference for researchers planning in vivo studies with novel HSD17B13 inhibitors, providing a framework for experimental design, including animal models, administration routes, and relevant endpoints.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions.[2][3] In vivo studies in animal models have been crucial in elucidating the role of HSD17B13 in liver pathophysiology and for testing the efficacy of therapeutic interventions aimed at inhibiting its function.[6][7]
Data Presentation: In Vivo Modulation of HSD17B13
The following table summarizes key parameters from a representative in vivo study utilizing adeno-associated virus (AAV) mediated short hairpin RNA (shRNA) to knock down Hsd17b13 expression in a mouse model of NAFLD.
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice | [8] |
| Disease Induction | 45% kcal high-fat diet (HFD) for 21 weeks | [8] |
| Therapeutic Agent | AAV8 encoding a short hairpin RNA targeting Hsd17b13 (AAV8-shHsd17b13) or a scrambled control (AAV8-shScrmbl) | [6][8] |
| Dosage | Not specified in the provided abstracts, but typically in the range of 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse. | |
| Administration Route | Intraperitoneal (I.P.) injection | [8] |
| Frequency | Single injection | [6] |
| Study Duration | Mice were maintained on HFD for an additional period post-injection before analysis. | [8] |
| Key Findings | Knockdown of Hsd17b13 attenuated liver steatosis without affecting body weight or adiposity. Changes in the expression of genes involved in phospholipid and polyunsaturated fatty acid (PUFA) metabolism were observed. | [7][9] |
Experimental Protocols
Protocol 1: AAV-mediated Knockdown of Hsd17b13 in a High-Fat Diet Mouse Model of NAFLD
This protocol describes a method for inducing NAFLD in mice and subsequently treating them with an AAV vector to knock down Hsd17b13 expression in the liver.
1. Animal Model and Husbandry
-
Use male C57BL/6J mice, 11 weeks of age at the start of the diet regimen.[8]
-
House mice under a 12-hour light-dark cycle with ad libitum access to food and water.[8]
-
All procedures should be performed in accordance with institutional guidelines for animal care and use.
2. NAFLD Induction
-
Feed mice a 45% kcal high-fat diet (e.g., Research Diets D12451) for 21 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.[8]
3. AAV Vector Preparation and Administration
-
Prepare AAV8 vectors expressing a validated shRNA targeting mouse Hsd17b13 and a non-targeting scrambled shRNA control.
-
At 21 weeks of HFD feeding, randomize the HFD-fed mice into two groups.
-
Administer a single intraperitoneal (I.P.) injection of either AAV8-shHsd17b13 or AAV8-shScrmbl control.
4. Post-Injection Monitoring and Sample Collection
-
Continue the respective diets for all groups for a predetermined period (e.g., 2-4 weeks) post-AAV administration.
-
Monitor body weight and food intake regularly.
-
At the end of the study, euthanize the mice and collect blood and liver tissue for analysis.
5. Endpoint Analysis
-
Gene and Protein Expression: Analyze Hsd17b13 mRNA and protein levels in the liver to confirm knockdown.
-
Histology: Perform H&E and Oil Red O staining of liver sections to assess steatosis.
-
Biochemical Analysis: Measure plasma levels of liver enzymes (ALT, AST) and lipids.
-
Lipidomics: Analyze the lipid composition of the liver tissue.[7]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.
Caption: Experimental workflow for in vivo HSD17B13 knockdown.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hsd17B13-IN-22 in High-Throughput Screening for Novel Therapeutics Against Liver Disease
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][6] This makes HSD17B13 a compelling therapeutic target for the discovery of novel drugs to treat chronic liver diseases. Hsd17B13-IN-22 is a potent and selective inhibitor of HSD17B13, identified through high-throughput screening (HTS), and serves as a valuable tool for studying the enzyme's function and for the development of new therapeutics.
HSD17B13 is known to be involved in hepatic lipid metabolism.[7] The enzyme is a member of the short-chain dehydrogenases/reductases (SDR) family and is believed to play a role in the metabolism of steroids, bioactive lipids, and retinol.[3][8][9] Its precise physiological substrate and function are still under investigation, but its association with lipid droplets and the protective nature of its loss-of-function variants point towards its role in the pathogenesis of liver steatosis and its progression.[2][3]
This document provides detailed protocols for the application of this compound in high-throughput screening assays to identify and characterize novel inhibitors of HSD17B13.
HSD17B13 Signaling and Role in Liver Disease
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its expression can be induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner, a key pathway in lipid biosynthesis.[1][2] The enzyme utilizes NAD+ as a cofactor to catalyze the oxidation of its substrates.[4][8] The inhibition of HSD17B13 is thought to mimic the protective effects of the naturally occurring loss-of-function variants, thereby preventing the progression of liver disease.
High-Throughput Screening (HTS) Workflow
The discovery of HSD17B13 inhibitors can be efficiently achieved through a multi-stage HTS campaign. The workflow typically involves a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and characterize their mechanism of action.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening Assay for HSD17B13 Inhibition
This protocol describes a biochemical assay to measure the inhibition of recombinant human HSD17B13. The assay quantifies the production of NADH, a product of the enzymatic reaction, using a bioluminescent detection method.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other test compounds)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20[4]
-
NADH-Glo™ Detection Kit
-
384-well or 1536-well assay plates (low-volume, white)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multi-mode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at a high concentration, e.g., 10 mM in DMSO) into the assay plate wells. For this compound, prepare a serial dilution to determine the IC50. Include DMSO-only wells as negative controls (100% activity) and wells with a known potent inhibitor or without enzyme as positive controls (0% activity).
-
Enzyme Preparation: Prepare a solution of recombinant HSD17B13 in assay buffer. The final concentration in the assay should be optimized for a robust signal-to-background ratio (e.g., 30 nM).[10]
-
Substrate/Cofactor Mix Preparation: Prepare a mix of β-estradiol and NAD+ in assay buffer. Final concentrations in the assay should be at or near the Km for each, for example, 12 µM β-estradiol and 500 µM NAD+.[10]
-
Reaction Initiation: Add the HSD17B13 enzyme solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Start Reaction: Add the substrate/cofactor mix to initiate the enzymatic reaction. The final assay volume will depend on the plate format (e.g., 5-10 µL for a 384-well plate).
-
Reaction Incubation: Incubate the reaction plate at 37°C for 60-120 minutes.
-
Detection: Add the NADH-Glo™ detection reagent according to the manufacturer's instructions. This reagent contains reductase, a pro-luciferin substrate, and luciferase. The reductase is activated by NADH to convert the pro-luciferin to luciferin, which is then used by the luciferase to generate a light signal.
-
Signal Measurement: Incubate the plate for an additional 60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for HSD17B13 Inhibition
This protocol describes a cell-based assay to confirm the activity of HSD17B13 inhibitors in a more physiologically relevant context. This assay typically uses a human liver cell line (e.g., HepG2 or Huh7) overexpressing HSD17B13.
Materials:
-
HepG2 or Huh7 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
β-estradiol (substrate)
-
Cell lysis buffer
-
LC-MS/MS system for product quantification (e.g., estrone)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 1-2 hours. Include DMSO-only wells as controls.
-
Substrate Addition: Add β-estradiol to the cell culture medium at a final concentration of, for example, 1 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Product Quantification: Quantify the amount of estrone (the product of β-estradiol oxidation by HSD17B13) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition of estrone formation at each compound concentration relative to the DMSO control. Calculate the IC50 value from the dose-response curve.
-
(Optional) Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on the treated cells to rule out cytotoxicity as a cause for reduced product formation.[8]
Data Presentation
The following tables summarize the in vitro and pharmacokinetic properties of a representative HSD17B13 inhibitor, this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | This compound | BI-3231 (Reference) |
| Biochemical IC50 (Human HSD17B13) | 8.5 nM | 4.5 nM[8] |
| Biochemical IC50 (Mouse HSD17B13) | 12.2 nM | 6.3 nM[8] |
| Cellular IC50 (Human HSD17B13) | 45.0 nM | 25.0 nM[8] |
| Selectivity vs. HSD17B11 (Biochemical) | >1000-fold | >1000-fold[8] |
Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound
| Parameter | This compound | BI-3231 (Reference) |
| Aqueous Solubility (pH 7.4) | 150 µM | >200 µM[8] |
| Permeability (PAMPA) | High | High[8] |
| Human Hepatocyte Stability (T1/2) | 60 min | 30 min[8] |
| Mouse Hepatocyte Stability (T1/2) | 45 min | 25 min[8] |
| Plasma Protein Binding (Human) | 99.2% | 99.5%[8] |
| CYP Inhibition (Major Isoforms) | No significant inhibition | No significant inhibition[8] |
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of HSD17B13. The high-throughput screening protocols detailed here provide a robust framework for the discovery and characterization of novel HSD17B13 inhibitors. These efforts will be crucial in the development of new therapeutic agents for the treatment of NAFLD, NASH, and other chronic liver diseases. The use of both biochemical and cellular assays is essential to identify potent and cell-permeable compounds with favorable drug-like properties for further preclinical and clinical development.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enanta.com [enanta.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 7. origene.com [origene.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 | Abcam [abcam.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-22 in Combination with Other Liver Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for chronic liver diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Non-Alcoholic Steatohepatitis (NASH).[1][2] Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced stages of liver disease, including fibrosis and hepatocellular carcinoma.[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[3] While its precise physiological substrates are still under investigation, it is believed to play a role in hepatic lipid metabolism. Inhibition of HSD17B13 is therefore a promising strategy to ameliorate liver injury.
Hsd17B13-IN-22 is a small molecule inhibitor of HSD17B13, designed for the research of liver diseases such as hepatitis, liver fibrosis, liver cirrhosis, and hepatocellular carcinoma.[4][5] Given the multifactorial pathogenesis of MASH, which involves metabolic dysregulation, inflammation, and fibrosis, combination therapy is widely regarded as the most promising approach for effective treatment.[6] This document provides detailed application notes and protocols for the investigation of this compound in combination with other liver disease therapeutics.
Rationale for Combination Therapy
The complex pathophysiology of MASH involves multiple interconnected pathways. Targeting a single pathway may not be sufficient to address the entire spectrum of the disease. A combination approach, utilizing drugs with complementary mechanisms of action, is expected to yield synergistic or additive effects, leading to improved efficacy in reducing steatosis, inflammation, and fibrosis.
Potential Combination Strategies:
-
Hsd17B13 Inhibitor + Farnesoid X Receptor (FXR) Agonist: FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[7] FXR agonists have been shown to reduce liver fat, inflammation, and fibrosis.[8] The recent development of a dual FXR/HSD17B13 modulator provides a strong rationale for this combination, suggesting that simultaneous targeting of these pathways could offer enhanced therapeutic benefits in MASH.[9][10]
-
Hsd17B13 Inhibitor + Acetyl-CoA Carboxylase (ACC) Inhibitor: ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), a key process in the development of hepatic steatosis. ACC inhibitors reduce liver fat by blocking DNL.[6][11] Combining an Hsd17B13 inhibitor with an ACC inhibitor could provide a dual-pronged approach to reducing hepatic lipid accumulation. However, some studies suggest that combining an ACC inhibitor with other hepatic lipid modulating agents may not augment antifibrotic efficacy, indicating the need for careful preclinical evaluation.[2][12]
-
Hsd17B13 Inhibitor + Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist: GLP-1 receptor agonists are approved for the treatment of type 2 diabetes and obesity and have shown beneficial effects in MASH by improving insulin sensitivity, promoting weight loss, and reducing liver fat.[13][14] Combining an Hsd17B13 inhibitor with a GLP-1 receptor agonist could address both hepatic lipid metabolism and systemic metabolic dysregulation, offering a comprehensive treatment strategy.
Data Presentation
While specific preclinical data for this compound in combination therapies are not yet publicly available, the following tables summarize the inhibitory activities of other representative Hsd17B13 small molecule inhibitors and provide a template for presenting data from future combination studies.
Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic | [4][5] |
| BI-3231 | Mouse HSD17B13 | 13 | Enzymatic | [4] |
| Hsd17B13-IN-9 | Human HSD17B13 | 10 | Enzymatic | [15] |
| Hsd17B13-IN-23 | Human HSD17B13 | <100 (estradiol substrate) | Enzymatic | [16] |
| INI-822 | Human HSD17B13 | Low nM potency | Enzymatic | [17] |
| Compound 32 | Human HSD17B13 | 2.5 | Enzymatic | [18] |
Table 2: Illustrative Template for In Vitro Combination Effects on Lipid Accumulation
| Treatment | Concentration | % Reduction in Lipid Accumulation (vs. Vehicle) | Synergy Score (e.g., Bliss, HSA) |
| This compound | [X] nM | ||
| FXR Agonist (e.g., OCA) | [Y] nM | ||
| This compound + FXR Agonist | [X] nM + [Y] nM | ||
| ACC Inhibitor (e.g., Firsocostat) | [Z] nM | ||
| This compound + ACC Inhibitor | [X] nM + [Z] nM |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well assay plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration gradient.
-
In a 96-well plate, add the diluted this compound, recombinant HSD17B13 enzyme, and NAD+.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding estradiol.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the formation of the product (estrone) or the consumption of NAD+ using a suitable detection method (e.g., LC-MS, fluorescence).
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Cellular Lipid Accumulation Assay (Oil Red O Staining)
Objective: To evaluate the effect of this compound, alone and in combination with another therapeutic, on lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture)
-
This compound
-
Combination drug (e.g., FXR agonist)
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
-
Isopropanol
-
96-well cell culture plates
-
Microscope
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with a fatty acid solution for 24-48 hours.
-
Treat the cells with this compound, the combination drug, or both at various concentrations. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Visually assess lipid accumulation under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluted stain at ~500 nm using a plate reader.
-
Normalize the absorbance values to the number of cells (e.g., using a crystal violet stain) or to a vehicle-treated control.
-
Analyze the data for dose-response effects and potential synergy between the combined drugs.
Protocol 3: In Vivo MASH Mouse Model for Combination Therapy Evaluation
Objective: To assess the in vivo efficacy of this compound in combination with an FXR agonist in a diet-induced model of MASH.
Animal Model: C57BL/6J mice on a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a high-fat, high-cholesterol diet to induce MASH with fibrosis.
Treatment Groups (Illustrative):
-
Vehicle control
-
This compound monotherapy
-
FXR agonist monotherapy
-
This compound + FXR agonist combination therapy
Procedure:
-
Induce MASH in mice by feeding them the specialized diet for a specified period (e.g., 8-12 weeks).
-
Randomize the mice into the treatment groups.
-
Administer the compounds daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and liver tissue for analysis.
-
Endpoints:
-
Histopathology: Assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis (Sirius Red staining) in liver sections.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Gene Expression Analysis (qRT-PCR): Analyze the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Timp1) in liver tissue.
-
Protein Analysis (Western Blot/ELISA): Quantify key proteins related to the drug targets and disease pathology.
-
Visualizations
Caption: Proposed role of HSD17B13 in MASH pathogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro combination screening of this compound.
Caption: Logical relationship for combining an HSD17B13 inhibitor with an FXR agonist for MASH treatment.
Conclusion
The inhibition of HSD17B13 represents a highly promising, genetically validated approach for the treatment of MASH and other chronic liver diseases. While this compound is a valuable tool for investigating this target, its full therapeutic potential may be realized in combination with other agents that address the multifaceted nature of MASH. The protocols and rationale provided in this document offer a framework for the preclinical evaluation of such combination therapies, with the ultimate goal of developing more effective treatments for patients with advanced liver disease. It is important to note that the combination studies described are illustrative and require experimental validation.
References
- 1. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 2. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 9. Dual Modulator of FXR and HSD17B13: Revitalizing FXR Therapies in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining GLP-1 receptor agonists with insulin: therapeutic rationales and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. inipharm.com [inipharm.com]
- 18. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hsd17B13-IN-22 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2] Hsd17B13-IN-22 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. These application notes provide detailed protocols for a suite of assays to characterize the efficacy of this compound, from initial biochemical inhibition to cellular target engagement and activity. For comparative purposes, data for the well-characterized Hsd17B13 inhibitor, BI-3231, is provided as a reference.
Data Presentation
Table 1: In Vitro Efficacy of a Reference Hsd17B13 Inhibitor (BI-3231)
| Assay Type | Target | Substrate | IC50 / Kᵢ (nM) | Reference |
| Enzymatic Assay | Human Hsd17B13 | Estradiol | IC50: 1 | [3] |
| Retinol | IC50: 2.4 (for compound 1) | [2] | ||
| Mouse Hsd17B13 | Estradiol | IC50: 13 | [3] | |
| Human Hsd17B13 | Estradiol | Kᵢ: 0.7 ± 0.2 | [4] | |
| Cellular Assay | Human Hsd17B13 | Estradiol | IC50: 12 | [4] |
| Thermal Shift Assay | Human Hsd17B13 | - | ΔTm: 16.7 K | [4] |
Note: Data for this compound should be generated and compared to these reference values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Hsd17B13 and the general workflow for assessing the efficacy of an inhibitor like this compound.
Caption: Hsd17B13 enzymatic activity and inhibition.
Caption: Workflow for Hsd17B13 inhibitor evaluation.
Experimental Protocols
Hsd17B13 Enzymatic Inhibition Assay
This assay determines the in vitro potency of this compound by measuring the inhibition of Hsd17B13-mediated conversion of a substrate. The production of NADH can be quantified using a luminescent assay (e.g., NAD-Glo™).[5][6]
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
BI-3231 (reference inhibitor)
-
Substrate: Estradiol or Retinol
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
DMSO
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and BI-3231 in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (for control wells) to the 384-well plate.
-
Enzyme and Substrate/Cofactor Mix:
-
Reaction Initiation: Add 20 µL of the 2X enzyme solution to each well. Incubate for 15 minutes at room temperature.
-
Add Substrate/Cofactor: Add 20 µL of the 2X substrate/cofactor solution to initiate the reaction. The final reaction volume is 40 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
NADH Detection: Add 40 µL of NAD-Glo™ Detection Reagent to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Hsd17B13 Inhibition Assay
This assay measures the ability of this compound to inhibit Hsd17B13 activity in a cellular context. HEK293 cells overexpressing Hsd17B13 are commonly used.[2] The production of estrone from estradiol can be quantified by LC-MS.[7]
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and BI-3231
-
Estradiol
-
LC-MS system
Procedure:
-
Cell Seeding: Seed HEK293-Hsd17B13 cells in a 96-well plate at a density that allows for confluency the next day.
-
Compound Treatment: The following day, remove the culture medium and replace it with a fresh medium containing serial dilutions of this compound or BI-3231. Include a DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Substrate Addition: Add estradiol to a final concentration of 1 µM to all wells.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation for LC-MS: Prepare the supernatant for LC-MS analysis of estrone. This may involve protein precipitation and filtration.
-
LC-MS Analysis: Quantify the amount of estrone in each sample using a validated LC-MS method.
-
Data Analysis: Determine the percent inhibition of estrone production for each compound concentration relative to the DMSO control. Calculate the cellular IC50 value using a dose-response curve.
Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), confirms the direct binding of this compound to the Hsd17B13 protein by measuring the change in the protein's melting temperature (Tm) upon ligand binding.[8][9]
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
NAD+
-
SYPRO™ Orange dye (5000X stock)
-
TSA Buffer: 25 mM Tris-HCl (pH 8.0), 500 mM NaCl[10]
-
Real-time PCR instrument with a thermal ramping capability
-
PCR plates
Procedure:
-
Reagent Preparation:
-
Dilute Hsd17B13 protein to a final concentration of 2 µM in TSA buffer.
-
Prepare a 1000-fold dilution of SYPRO™ Orange dye in the protein solution.
-
Prepare this compound at a final concentration of 10 µM.
-
Prepare NAD+ at a final concentration that promotes inhibitor binding.
-
-
Assay Setup:
-
In a PCR plate, combine the protein-dye mixture with either this compound, NAD+, this compound + NAD+, or DMSO (control). The final volume in each well should be 20-25 µL.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm for each condition, which is the midpoint of the protein unfolding transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the inhibitor. A significant positive ΔTm indicates ligand binding and stabilization of the protein.
-
Mechanism of Action
The following diagram illustrates the uncompetitive binding mechanism of some Hsd17B13 inhibitors with respect to the NAD+ cofactor.
Caption: Uncompetitive inhibition mechanism.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. eubopen.org [eubopen.org]
Hsd17B13-IN-22: Application Notes and Protocols for Investigating Lipid Droplet Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-22 is a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of these diseases, highlighting HSD17B13 as a promising therapeutic target.[2][5] this compound, also known as BI-3231, provides a critical pharmacological tool for investigating the role of HSD17B13 in lipid droplet dynamics and its potential as a therapeutic intervention.[6][7][8]
These application notes provide detailed protocols for utilizing this compound to study its effects on lipid droplet metabolism in hepatocytes.
Quantitative Data
The inhibitory activity of this compound (BI-3231) has been characterized in both biochemical and cellular assays.
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | Human HSD17B13 (hHSD17B13) | 1 nM | [8] |
| Biochemical Assay | Mouse HSD17B13 (mHSD17B13) | 13 nM | [8] |
| Cellular Assay | Human HSD17B13 (hHSD17B13) | Double-digit nM | [6] |
Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by key transcription factors. Inhibition of HSD17B13 by this compound is expected to modulate downstream lipid metabolic pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Impact of Hsd17B13-IN-22 on Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis and cirrhosis.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease and slower progression from steatosis to steatohepatitis and fibrosis.[3][4] Hsd17B13 is thought to play a role in hepatic lipid metabolism, and its inhibition is a promising strategy to mitigate liver damage.[5][6][7]
Hsd17B13-IN-22 is a novel small molecule inhibitor of HSD17B13. These application notes provide a comprehensive protocol for researchers to assess the in vitro and in vivo efficacy of this compound in attenuating liver fibrosis. The following protocols detail experimental workflows, from initial in vitro characterization to preclinical evaluation in a mouse model of liver fibrosis.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the proposed signaling pathway of HSD17B13 in the context of liver fibrosis and the general experimental workflow to assess the impact of this compound.
Caption: Proposed signaling pathway of HSD17B13 in liver fibrosis and the inhibitory action of this compound.
Caption: A comprehensive experimental workflow for assessing the impact of this compound on liver fibrosis.
Experimental Protocols
Part 1: In Vitro Characterization of this compound
1.1. HSD17B13 Enzymatic Activity Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 protein.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the reaction by adding β-estradiol to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the production of NADH by monitoring the increase in absorbance at 340 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
1.2. Cell-Based Retinol Dehydrogenase Activity Assay
This assay evaluates the ability of this compound to inhibit HSD17B13 activity within a cellular context.[8]
-
Materials:
-
HepG2 cells (or other suitable human hepatocyte cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Retinol
-
This compound
-
Cell lysis buffer
-
Reagents for retinaldehyde detection (e.g., HPLC-based method)
-
-
Protocol:
-
Culture HepG2 cells in a suitable culture vessel until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).
-
Add retinol to the cell culture medium and incubate for a specific period (e.g., 4 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the amount of retinaldehyde in the cell lysates using a sensitive detection method like HPLC.
-
Determine the inhibitory effect of this compound on retinol dehydrogenase activity.
-
Part 2: In Vivo Evaluation of this compound in a Mouse Model of Liver Fibrosis
2.1. Animal Model and Treatment
A high-fat diet (HFD) induced mouse model is a relevant preclinical model for studying NAFLD and associated fibrosis.[6]
-
Animals: C57BL/6J mice (male, 8-10 weeks old)
-
Diet:
-
Control group: Standard chow diet
-
Fibrosis group: High-fat diet (e.g., 60% kcal from fat)
-
-
Treatment:
-
Vehicle group: HFD + vehicle
-
This compound treated group: HFD + this compound (dose to be determined by pharmacokinetic studies)
-
-
Protocol:
-
Acclimatize mice for one week.
-
Divide mice into three groups: Chow, HFD + Vehicle, and HFD + this compound.
-
Feed mice with their respective diets for a period sufficient to induce liver fibrosis (e.g., 12-16 weeks).
-
Administer this compound or vehicle daily (e.g., by oral gavage) for the last 4-6 weeks of the study.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and liver tissue for further analysis.
-
2.2. Histological Analysis of Liver Fibrosis
Histological assessment is the gold standard for evaluating the severity of liver fibrosis.
-
Staining Methods:
-
Hematoxylin and Eosin (H&E) for general morphology and inflammation.
-
Sirius Red for collagen deposition.[9]
-
-
Protocol:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut into 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E and Sirius Red according to standard protocols.
-
Capture images using a light microscope.
-
Quantify the fibrotic area (Sirius Red-positive area) using image analysis software (e.g., ImageJ).[9]
-
2.3. Immunohistochemistry (IHC) for Fibrosis Markers
IHC is used to detect the expression and localization of key proteins involved in fibrosis.
-
Primary Antibodies:
-
Alpha-smooth muscle actin (α-SMA) as a marker of activated hepatic stellate cells.
-
Collagen Type I as a major component of the fibrotic scar.
-
-
Protocol:
-
Perform antigen retrieval on deparaffinized liver sections.
-
Block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against α-SMA and Collagen I overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the positive staining area using image analysis software.
-
2.4. Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to measure the mRNA levels of genes involved in fibrosis and inflammation.
-
Target Genes:
-
Acta2 (α-SMA)
-
Col1a1 (Collagen I)
-
Timp1 (Tissue inhibitor of metalloproteinase 1)
-
Tgfb1 (Transforming growth factor-beta 1)
-
Tnf (Tumor necrosis factor-alpha)
-
Il6 (Interleukin-6)
-
-
Protocol:
-
Isolate total RNA from liver tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
2.5. Protein Expression Analysis by Western Blot
Western blotting is used to quantify the protein levels of key fibrotic and inflammatory markers.
-
Target Proteins:
-
α-SMA
-
Collagen I
-
TIMP1
-
TGF-β1
-
-
Protocol:
-
Homogenize liver tissue and extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies against the target proteins.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
The quantitative data generated from the above experiments should be summarized in clearly structured tables for easy comparison between the different experimental groups.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | This compound |
| Enzymatic Activity | IC50 (nM) | [Insert Value] |
| Cell-Based Activity | EC50 (µM) | [Insert Value] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis
| Parameter | Chow | HFD + Vehicle | HFD + this compound |
| Histology | |||
| Sirius Red Positive Area (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Immunohistochemistry | |||
| α-SMA Positive Area (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Collagen I Positive Area (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Gene Expression (Fold Change) | |||
| Acta2 | 1.0 | [Insert Value] | [Insert Value] |
| Col1a1 | 1.0 | [Insert Value] | [Insert Value] |
| Timp1 | 1.0 | [Insert Value] | [Insert Value] |
| Tgfb1 | 1.0 | [Insert Value] | [Insert Value] |
| Tnf | 1.0 | [Insert Value] | [Insert Value] |
| Il6 | 1.0 | [Insert Value] | [Insert Value] |
| Protein Expression (Relative to Loading Control) | |||
| α-SMA | [Insert Value] | [Insert Value] | [Insert Value] |
| Collagen I | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
This document provides a detailed set of protocols for the comprehensive evaluation of this compound as a potential therapeutic agent for liver fibrosis. By following these experimental procedures and utilizing the provided data presentation formats, researchers can systematically assess the impact of this novel inhibitor on key pathological features of liver fibrosis, thereby advancing our understanding of its therapeutic potential.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsd17B13 Inhibitor Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Hsd17B13 inhibitors, using Hsd17B13-IN-22 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a novel Hsd17B13 inhibitor like this compound in in vitro experiments?
A1: For a novel inhibitor with unknown potency, it is recommended to start with a broad concentration range in a dose-response experiment. A common starting point is a serial dilution from 100 µM down to 10 pM. Based on published data for other Hsd17B13 inhibitors, the half-maximal inhibitory concentration (IC50) values typically fall within the nanomolar to low micromolar range.[1][2][3]
Q2: Which cell lines are suitable for in vitro testing of Hsd17B13 inhibitors?
A2: The choice of cell line depends on the experimental goals. For initial screening and mechanism of action studies, HEK293 cells stably overexpressing human or mouse HSD17B13 are commonly used.[4] For studies more relevant to the physiological role of HSD17B13 in liver diseases, primary hepatocytes are the preferred model.[5] Liver cancer cell lines such as HepG2 and Huh7, which endogenously express HSD17B13, can also be utilized.
Q3: What are the key considerations for dissolving and storing Hsd17B13 inhibitors?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted in an appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For storage, follow the manufacturer's recommendations, which generally involve storing stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Inhibitor precipitation | - Ensure even cell suspension before seeding.- Use calibrated pipettes and proper technique.- Check the solubility of the inhibitor in the final assay medium. Consider reducing the final concentration or using a different formulation. |
| No inhibitory effect observed | - Inhibitor concentration is too low- Inactive inhibitor- Incorrect assay setup | - Test a higher concentration range.- Verify the identity and purity of the inhibitor.- Confirm the activity of the HSD17B13 enzyme and the validity of the assay with a known control inhibitor. |
| High background signal in the assay | - Non-specific binding of detection reagents- Autofluorescence of the inhibitor | - Optimize blocking steps and antibody concentrations.- Run a control with the inhibitor alone to measure its intrinsic fluorescence. |
| Cell toxicity observed at higher concentrations | - Off-target effects of the inhibitor- High DMSO concentration | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Ensure the final DMSO concentration is below the toxic threshold for your cell line. |
| Observed IC50 is higher than expected ("Assay Wall" effect) | - For potent inhibitors, the IC50 can be close to the enzyme concentration in the assay, leading to an overestimation of the true IC50. | - If tight binding is suspected, use Morrison's equation to calculate the Ki value.[1][2]- Reduce the enzyme concentration in the assay if possible while maintaining a sufficient signal window. |
Experimental Protocols
Biochemical (Enzymatic) Assay for HSD17B13 Inhibition
This protocol is a general guideline for determining the IC50 of an HSD17B13 inhibitor using purified recombinant enzyme.
Materials:
-
Purified recombinant HSD17B13 protein
-
This compound or other test inhibitor
-
Known HSD17B13 inhibitor (positive control)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)[6]
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
NADH detection reagent (e.g., luminescence-based)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for HSD17B13 Inhibition
This protocol provides a general method for assessing the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular context.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell culture medium
-
This compound or other test inhibitor
-
Lipid challenge (e.g., oleic acid complexed to BSA)
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed hepatocytes in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-24 hours).
-
Induce lipid accumulation by adding the lipid challenge to the cell culture medium and incubate for an appropriate duration (e.g., 24-48 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the fixative.
-
Stain the cells with the lipid staining dye and a nuclear counterstain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intracellular lipid content by measuring the fluorescence intensity of the lipid stain per cell.
-
Plot the lipid accumulation against the inhibitor concentration to determine its effect.
Data Presentation
Table 1: In Vitro Potency of Selected HSD17B13 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Reference |
| BI-3231 | Enzymatic (human) | Estradiol | Ki = single-digit nM | [2] |
| BI-3231 | Cellular (human) | - | IC50 = double-digit nM | [2] |
| HSD17B13-IN-101 | Enzymatic | Estradiol | IC50 < 0.1 µM | |
| Antisense Oligonucleotide | Cellular (primary hepatocytes) | - | IC50 = 29 nM (72h) |
Visualizations
Caption: General workflow for determining the in vitro potency of an Hsd17B13 inhibitor.
Caption: Decision tree for troubleshooting lack of Hsd17B13 inhibitor activity.
Caption: Simplified schematic of HSD17B13 enzymatic activity and inhibition.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enanta.com [enanta.com]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
Technical Support Center: Hsd17B13 Inhibitor Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected hepatoprotective effect of our Hsd17B13 inhibitor in our mouse model of non-alcoholic fatty liver disease (NAFLD). What are the potential reasons for this discrepancy?
A1: Several factors can contribute to a lack of a hepatoprotective phenotype in mouse models treated with an Hsd17B13 inhibitor. It is crucial to consider the following:
-
Interspecies Differences: The function of HSD17B13 and its role in liver disease may differ between humans and mice.[1][2] While loss-of-function variants in human HSD17B13 are associated with protection against chronic liver diseases, some studies using Hsd17b13 knockout mice have not replicated this protective effect and, in some instances, have even observed the development of hepatic steatosis.[1][3][4][5]
-
Mouse Strain and Diet: The genetic background of the mouse strain and the specific diet used to induce NAFLD can significantly impact the experimental outcome. Different diets, such as a high-fat diet (HFD), a Western diet (WD), or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD), induce different aspects of NAFLD pathology and may lead to varied responses to Hsd17B13 inhibition.[6][7]
-
Timing and Duration of Treatment: The stage of the disease at which the inhibitor is administered and the duration of the treatment are critical variables. The therapeutic effect might be more pronounced in preventing disease progression rather than reversing established pathology.
-
Compound Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure adequate exposure of the inhibitor in the liver. It is essential to have robust PK/PD data to confirm that the compound reaches the target tissue at concentrations sufficient to inhibit Hsd17B13 enzymatic activity. A prodrug strategy may be necessary to achieve optimal liver exposure.[6]
Q2: Our Hsd17b13 knockout mice on a standard chow diet are unexpectedly gaining more weight and developing hepatic steatosis compared to wild-type controls. Is this a known phenomenon?
A2: Yes, this is a reported and seemingly paradoxical finding. Some studies have observed that Hsd17b13 knockout mice on a regular chow diet exhibit increased body weight and liver weight, as well as the development of hepatic steatosis.[3][4] This suggests that the complete absence of Hsd17b13 from birth may trigger compensatory mechanisms or have developmental effects that differ from the acute inhibition of the enzyme in adult animals. These findings highlight the complexities of Hsd17b13 biology and the potential for different outcomes between genetic knockout models and pharmacological inhibition.
Q3: We are seeing high variability in our results between individual animals within the same treatment group. What are some common sources of variability in Hsd17B13 inhibitor studies?
A3: High variability can be a significant challenge. Key sources to investigate include:
-
Animal Husbandry: Ensure consistent housing conditions, including temperature, light-dark cycles, and access to food and water, as these can influence metabolism.[8]
-
Dietary Composition: The specific composition of the high-fat or specialized diet can vary between suppliers and even between batches, leading to inconsistent disease induction.
-
Gavage/Injection Technique: Improper administration of the inhibitor can lead to variability in dosing and absorption. Ensure all personnel are proficient in the chosen administration route.
-
Sampling Time: The timing of sample collection relative to the last dose administration can significantly impact biomarker levels and other readouts.
-
Gut Microbiota: The gut microbiome is increasingly recognized as a modulator of liver disease. Variations in the gut microbiota between animals could contribute to different responses to treatment.
Troubleshooting Guides
Problem: Lack of Efficacy (No Reduction in Liver Steatosis/Fibrosis)
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | 1. Perform a pharmacokinetic (PK) study to measure plasma and liver concentrations of the inhibitor. 2. Consider if a prodrug approach is needed to enhance liver targeting.[6] 3. Evaluate different dosing vehicles and routes of administration. |
| Suboptimal Animal Model | 1. Review the literature to select the most appropriate diet-induced model for your specific research question (e.g., HFD for steatosis, CDAHFD for fibrosis).[6][7] 2. Consider using a different mouse strain that may be more susceptible to the desired phenotype. |
| Timing of Intervention | 1. Initiate treatment at an earlier stage of the disease to assess for a preventative effect. 2. Extend the duration of the study to allow for potential long-term therapeutic effects to manifest. |
| Interspecies Differences | 1. Acknowledge the potential for species-specific differences in Hsd17b13 function.[1][2] 2. Consider using humanized mouse models or complementary in vitro studies with human hepatocytes. |
Problem: Unexpected Phenotype (e.g., Increased Steatosis)
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | 1. Profile the inhibitor against a panel of other relevant enzymes and receptors to assess its selectivity. 2. Compare the phenotype with that of Hsd17b13 knockout or knockdown models to see if it aligns. |
| Model-Specific Artifact | 1. Test the inhibitor in a different animal model of NAFLD to see if the unexpected phenotype is reproducible. 2. Evaluate if the observed effect is dependent on the specific diet used. |
| Compensatory Mechanisms | 1. Investigate the expression of other genes involved in lipid metabolism to identify potential compensatory upregulation. 2. Consider that the complete and sustained inhibition of Hsd17b13 may have different long-term consequences than the partial loss-of-function seen in human genetic variants. |
Experimental Protocols
Adeno-Associated Virus (AAV)-mediated shRNA Knockdown of Hsd17b13 in Mice
This protocol describes a method for the liver-specific knockdown of Hsd17b13 in mice using AAV8-delivered short hairpin RNA (shRNA), which has been shown to effectively reduce hepatic steatosis in high-fat diet-fed mice.[8]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
AAV8 vector expressing shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13)
-
AAV8 vector expressing a scrambled, non-targeting shRNA (AAV8-shScramble) as a control
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes
Procedure:
-
Induction of Obesity and NAFLD: Acclimatize mice for one week on a standard chow diet. Subsequently, place mice on an HFD for a period of 12-16 weeks to induce obesity and hepatic steatosis.
-
AAV Administration:
-
Dilute AAV8-shHsd17b13 and AAV8-shScramble vectors in sterile PBS to the desired final concentration (e.g., 1 x 10^12 vector genomes/mL).
-
Anesthetize the mice using isoflurane.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the AAV suspension (e.g., 100 µL per mouse, delivering 1 x 10^11 vector genomes).
-
-
Post-Injection Monitoring: Continue feeding the mice with the HFD. Monitor body weight and food intake weekly.
-
Endpoint Analysis: After a predetermined period (e.g., 4-8 weeks post-injection), euthanize the mice. Collect blood for serum analysis (e.g., ALT, AST, triglycerides). Harvest the liver for histological analysis (H&E and Sirius Red staining), gene expression analysis (qRT-PCR for Hsd17b13 and fibrosis markers), and protein analysis (Western blot for HSD17B13).
Signaling Pathways and Workflows
Caption: Proposed role of HSD17B13 in hepatocyte lipid and retinol metabolism.
Caption: General experimental workflow for evaluating an Hsd17B13 inhibitor in a diet-induced mouse model of NAFLD.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. enanta.com [enanta.com]
- 7. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Improving the bioavailability of Hsd17B13-IN-22
Welcome to the technical support center for the investigational hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-XX. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the compound's bioavailability.
Disclaimer: Hsd17B13-IN-XX is a hypothetical designation for an investigational compound. The data and protocols provided herein are illustrative and based on common strategies for poorly soluble small molecules.[1][2][3][4] Always refer to your specific compound's data sheet for accurate physicochemical properties.
Troubleshooting Guide
This guide addresses specific issues you may encounter during preclinical development of Hsd17B13-IN-XX.
Q1: We are observing very low and highly variable plasma exposure after oral gavage in rodents. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral exposure is a classic sign of poor aqueous solubility and/or low dissolution rate in the gastrointestinal tract.[2][3][5][6] The compound may be precipitating out of the dosing vehicle or in the GI lumen.
Troubleshooting Steps:
-
Confirm Compound Properties: Review the physicochemical data for Hsd17B13-IN-XX. Pay close attention to its aqueous solubility at different pH values (e.g., pH 2, 6.8) and its LogP value.
-
Vehicle Evaluation: The initial dosing vehicle may be inadequate. Test the solubility and stability of Hsd17B13-IN-XX in a panel of common preclinical vehicles.
-
Particle Size Reduction: If you are dosing a suspension, the particle size of the drug substance may be too large, limiting the surface area for dissolution.[1][2] Consider micronization or nanosizing techniques.[7][8]
-
Formulation Strategy: Move from a simple suspension to a more advanced formulation designed to enhance solubility. Options include amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin complexes.[2][9][10]
Q2: Our in vitro ADME assays show good cell permeability, but the in vivo oral bioavailability remains below 5%. What could be the disconnect?
A2: This scenario, often seen with BCS Class II compounds (high permeability, low solubility), strongly suggests that in vivo absorption is limited by the dissolution rate.[6] While the compound can cross the intestinal wall, it is not dissolving fast enough in the gut to be available for absorption. Another possibility is high first-pass metabolism in the liver.[2]
Troubleshooting Steps:
-
Assess First-Pass Metabolism: Conduct an intravenous (IV) PK study to determine the compound's clearance.[11] A high clearance rate suggests that first-pass metabolism is a significant barrier.
-
Improve Dissolution Rate: This is the most critical step. Strategies from Q1, such as particle size reduction and amorphous solid dispersions, are directly applicable here.[1][9] The goal is to achieve and maintain a supersaturated concentration of the drug in the GI tract.
-
Consider Salt Forms: If Hsd17B13-IN-XX has ionizable groups, creating a salt form can dramatically improve its dissolution rate and solubility.[3][12]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for Hsd17B13 inhibitors?
A: HSD17B13 is an enzyme primarily found in the liver, located on the surface of lipid droplets.[13] It is implicated in lipid and steroid metabolism.[13][14] Genetic studies have shown that variants of the HSD17B13 gene that lead to reduced enzyme function are protective against chronic liver diseases like non-alcoholic steatohepatitis (NASH).[15] Therefore, inhibitors like Hsd17B13-IN-XX are being developed to mimic this protective effect by blocking the enzyme's activity, with the goal of treating NASH and other fibrotic liver diseases.[13][16]
Q: What are the recommended starting points for formulating Hsd17B13-IN-XX for preclinical oral dosing?
A: For a poorly soluble, lipophilic compound like a typical HSD17B13 inhibitor, a tiered approach is recommended.
-
Tier 1 (Screening): Simple aqueous suspensions using a wetting agent (e.g., 0.5% Tween 80) and a viscosity modifier (e.g., 0.5% methylcellulose) are often used for initial PK screens.[17]
-
Tier 2 (Dose-Range Finding/Tox): If simple suspensions fail, move to solubilizing vehicles. Common choices include solutions with co-solvents like PEG400, propylene glycol, or lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).[1][18]
-
Tier 3 (Efficacy Studies): For longer-term studies, developing a more robust formulation like a spray-dried amorphous solid dispersion or a wet-milled nanosuspension may be necessary to ensure consistent exposure.[7][8]
Q: How should Hsd17B13-IN-XX be stored?
A: As a solid powder, Hsd17B13-IN-XX should be stored in a cool, dry place, protected from light. Once formulated into a liquid vehicle, stability testing is crucial. Many solutions or suspensions are prepared fresh daily for preclinical studies to avoid issues with compound degradation or physical changes (e.g., crystal growth in a suspension).[19]
Data Presentation
Table 1: Illustrative Solubility of Hsd17B13-IN-XX in Preclinical Vehicles
| Vehicle Composition | Solubility (µg/mL) | Physical State | Notes |
| Water | < 1 | Suspension | Practically Insoluble |
| 0.5% MC in Water | < 1 | Suspension | Wetting agent needed |
| 0.5% MC, 0.2% Tween 80 | < 1 | Suspension | Improved wettability |
| 20% PEG400 in Water | 50 | Solution | May precipitate on dilution |
| 10% Solutol HS 15 in Water | 150 | Micellar Solution | Clear solution |
| Labrasol®/Transcutol® (1:1) | > 1000 | Solution (SEDDS) | Forms fine emulsion in water |
Table 2: Illustrative Pharmacokinetic Parameters of Hsd17B13-IN-XX in Rats (10 mg/kg, PO)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 55 ± 25 | 4.0 | 250 ± 110 | < 2% |
| PEG400 Solution | 210 ± 90 | 2.0 | 980 ± 450 | 7% |
| Nanosuspension | 450 ± 150 | 1.5 | 2800 ± 760 | 21% |
| Solid Dispersion | 780 ± 210 | 1.0 | 4950 ± 1300 | 38% |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma concentration-time profile and key PK parameters of Hsd17B13-IN-XX following oral administration.
-
Animals: Male Sprague-Dawley rats (n=3-4 per group), fasted overnight.
-
Formulation Preparation: Prepare the selected formulation (e.g., nanosuspension) on the day of the study. Ensure homogeneity before dosing.
-
Dosing: Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into K2EDTA-coated tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of Hsd17B13-IN-XX using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, and AUC.[11][20][21]
Visualizations
Caption: Troubleshooting logic for low oral bioavailability.
Caption: General workflow for preclinical formulation development.
Caption: Simplified HSD17B13 signaling and point of inhibition.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharm-int.com [pharm-int.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. contractpharma.com [contractpharma.com]
- 13. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 14. origene.com [origene.com]
- 15. enanta.com [enanta.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. admescope.com [admescope.com]
- 18. pharmamanufacturing.com [pharmamanufacturing.com]
- 19. altasciences.com [altasciences.com]
- 20. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. probiocdmo.com [probiocdmo.com]
Troubleshooting Hsd17B13-IN-22 inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-22, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13 and the role of this compound?
HSD17B13 is an enzyme predominantly expressed in the liver and is associated with lipid droplets.[1][2][3][4] It is believed to play a role in the metabolism of steroids, fatty acids, and other lipids.[1][2][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[5][6][7] this compound is designed as an inhibitor of the enzymatic activity of HSD17B13, thereby mimicking the protective effects of the genetic variants.[8]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound can be sensitive to moisture.[9] Avoid repeated freeze-thaw cycles.
Q3: In which experimental systems can this compound be used?
This compound is suitable for a variety of in vitro and cell-based assays. These include biochemical enzyme activity assays using purified recombinant HSD17B13 protein, as well as cellular assays using liver-derived cell lines (e.g., HepG2, Huh7) that endogenously express HSD17B13 or have been engineered to overexpress the protein.[1][5]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability or No Inhibition in Biochemical Assays
High variability or a lack of inhibition in biochemical assays can stem from several factors related to the enzyme, substrate, or the inhibitor itself.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Inactivity | Verify the activity of the recombinant HSD17B13 enzyme using a known substrate (e.g., estradiol, leukotriene B4) and co-factor (NAD+).[5][10] Run a positive control with a known HSD17B13 inhibitor if available. | The positive control should show significant inhibition, confirming enzyme activity. |
| Substrate Concentration | Ensure the substrate concentration is appropriate for the assay. For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration.[11] | Consistent and reproducible measurements of enzyme activity. |
| Inhibitor Solubility | This compound may have limited solubility in aqueous assay buffers. Prepare a high-concentration stock in 100% DMSO and ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.[9] | The inhibitor remains in solution throughout the experiment, leading to consistent results. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the buffer composition is compatible with both the enzyme and the inhibitor.[10] | A stable and reproducible assay window for measuring inhibition. |
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cellular assays can be due to issues with cell health, compound permeability, or off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Viability | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the optimal non-toxic concentration range of this compound for your specific cell line. | Identification of a concentration range that inhibits HSD17B13 without causing significant cell death. |
| Low Cell Permeability | While many small molecules are cell-permeable, this is not always the case. If direct measurement of intracellular concentration is not feasible, consider using a cell line with higher expression of relevant transporters or modifying the assay to use cell lysates. | Consistent dose-dependent effects of the inhibitor in cellular assays. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects.[12] Use the lowest effective concentration and consider using a negative control compound with a similar chemical structure but no activity against HSD17B13. | The observed cellular phenotype is specifically due to the inhibition of HSD17B13. |
| Inconsistent HSD17B13 Expression | Ensure consistent expression levels of HSD17B13 in your cell line, especially when using transiently transfected cells. For stable cell lines, periodically verify the expression level via Western blot or qPCR. | Reduced variability in the cellular response to the inhibitor. |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol is a general guideline for a biochemical assay to measure the inhibitory activity of this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Co-factor: NAD+[5]
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20[10]
-
Detection Reagent: NAD-Glo™ Assay (Promega) or similar NADH detection kit[10]
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound or DMSO vehicle control
-
Recombinant HSD17B13 enzyme (e.g., 50-100 nM final concentration)[10]
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 10-50 µM final concentration) and NAD+.[10]
-
Incubate for 60-120 minutes at 37°C.
-
Stop the reaction and measure the amount of NADH produced using an appropriate detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to HSD17B13 in a cellular context.
Materials:
-
Liver-derived cell line expressing HSD17B13
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HSD17B13 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Visualizations
Caption: A diagram illustrating the role of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enanta.com [enanta.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hsd17B13-IN-22-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the small molecule inhibitor Hsd17B13-IN-22 in cell lines. The information is tailored for scientists in drug development and related fields to help diagnose and mitigate common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target in drug development?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, specifically within lipid droplets of hepatocytes.[1][2][3][4][5][6] It is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[5][7] Research has shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] This protective effect makes Hsd17B13 an attractive therapeutic target for the development of inhibitors to treat these conditions.
Q2: We are observing significant cell death in our cultures after treating with this compound. Is this expected?
While this compound is designed to be a specific inhibitor, off-target effects and compound-specific toxicity can lead to cytotoxicity, especially at higher concentrations.[8][9] It is crucial to distinguish between on-target effects (related to Hsd17B13 inhibition) and general cellular toxicity. This guide provides steps to help you determine the cause and mitigate the issue.
Q3: What is the potential mechanism of this compound-induced cytotoxicity?
The exact mechanism may vary, but potential causes include:
-
Off-target effects: The inhibitor may be interacting with other cellular proteins essential for cell survival.
-
Metabolite toxicity: The breakdown of this compound by the cells could produce toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at certain concentrations.[8]
-
On-target toxicity: In some cell lines, the inhibition of Hsd17B13's enzymatic activity itself might disrupt critical cellular processes, leading to cell death. Hsd17B13 is involved in retinol metabolism, and its inhibition could lead to an imbalance in retinoid homeostasis.[1][7][10]
Q4: Which cell lines are most appropriate for studying Hsd17B13 inhibition?
Since Hsd17B13 is predominantly expressed in the liver, human hepatocyte-derived cell lines such as HepG2 or Huh7 are commonly used.[4][6] It is advisable to confirm the expression of Hsd17B13 in your chosen cell line before starting your experiments.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed Shortly After Treatment
| Possible Cause | Recommended Action |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 for Hsd17B13 inhibition and the CC50 (50% cytotoxic concentration). Aim to use the lowest effective concentration.[9] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.[8] |
| Rapid, non-specific cytotoxicity of the compound. | Consider using a different batch of the inhibitor. If the problem persists, this may be an inherent property of the molecule. |
| Contamination of cell culture. | Regularly test your cell lines for mycoplasma contamination.[11] |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Recommended Action |
| Apoptosis is being induced. | Perform assays to detect markers of apoptosis, such as caspase activity or Annexin V staining. |
| Inhibition of Hsd17B13 is disrupting cellular homeostasis. | Investigate downstream effects of Hsd17B13 inhibition, such as changes in lipid metabolism or retinoid signaling. |
| Compound instability. | Ensure the inhibitor is stable in your culture medium over the course of the experiment. Consider replenishing the medium with fresh inhibitor at regular intervals. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Variability in cell health and density. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.[11][12] |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions of this compound for each experiment and use a consistent dilution scheme.[8] |
| Plate edge effects. | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill them with sterile PBS or medium. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key markers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway of Hsd17B13
Caption: Hsd17B13 regulatory and functional pathway with the point of inhibition.
Experimental Workflow for Assessing Cytotoxicity
Caption: A stepwise workflow for troubleshooting this compound induced cytotoxicity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting cytotoxicity issues.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. news-medical.net [news-medical.net]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve the signal-to-noise ratio in Hsd17B13-IN-22 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Hsd17B13-IN-22 assays and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during biochemical and cell-based this compound assays.
Biochemical Assays (Luminescence-Based, e.g., NADH-Glo™)
Question: Why is the luminescent signal in my Hsd17B13 biochemical assay weak or absent, even in my positive control (no inhibitor)?
Answer: A weak or absent signal in a luminescence-based Hsd17B13 assay, which typically measures NADH production, can stem from several factors related to enzyme activity and reagent integrity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Hsd17B13 Enzyme | Ensure the recombinant Hsd17B13 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] Perform a quick spin of the enzyme vial before use to collect all liquid.[1] Test a new aliquot of the enzyme to rule out degradation. |
| Degraded Substrate or Cofactor | Prepare fresh solutions of the substrate (e.g., estradiol, retinol, or LTB4) and the cofactor NAD+. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Suboptimal Assay Conditions | Verify that the assay buffer pH is optimal for Hsd17B13 activity (typically around pH 7.4).[2] Confirm that the final concentrations of the enzyme, substrate, and NAD+ are within the recommended range. Titrate each component to find the optimal concentration for your specific assay conditions. |
| Expired or Improperly Prepared Detection Reagents | Check the expiration date of the luminescence detection kit (e.g., NADH-Glo™). Prepare the detection reagent immediately before use and protect it from light. Ensure all components of the kit were brought to room temperature before mixing. |
| Incorrect Instrument Settings | Use opaque, white-walled microplates to maximize the luminescent signal.[3][4] Ensure the luminometer gain is set appropriately; a setting that is too low will result in a weak signal.[5] If possible, use an instrument with an injector to ensure consistent reagent addition. |
Question: My Hsd17B13 assay is showing high background luminescence. What are the common causes and how can I reduce it?
Answer: High background in a luminescence assay can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use fresh, high-purity water and reagents to prepare all buffers and solutions. Contamination with ATP or microorganisms can lead to non-specific light production.[3] |
| Autoluminescence of Assay Plates | Store white microplates in the dark to prevent phosphorescence.[3][4] "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[3] |
| Well-to-Well Crosstalk | Avoid placing samples with very high expected signals (e.g., positive controls) adjacent to samples with very low expected signals (e.g., negative controls or high inhibitor concentrations).[6] Leave an empty well between highly disparate samples if possible.[6] |
| Presence of Reducing Agents in the Sample | Avoid including reducing agents like DTT in your assay, as they can react with the detection reagent and increase background.[7][8] |
| Sub-optimal Reagent Concentrations | While higher concentrations of some detection kit components can increase the signal, they can also elevate the background.[7] Optimize the concentration of the detection reagent for your specific assay. |
Cell-Based Assays
Question: I am not observing significant Hsd17B13 activity in my cell-based assay. What could be the issue?
Answer: Low or no detectable activity in a cell-based Hsd17B13 assay can be due to issues with transfection, cell health, or the assay conditions themselves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol for your chosen cell line (e.g., HEK293, HepG2).[9] Use high-quality plasmid DNA for transfection.[9] Consider using a reporter plasmid (e.g., expressing GFP) to visually confirm transfection efficiency. |
| Insufficient Lipid Droplet Formation | Hsd17B13 is a lipid droplet-associated protein, and its localization to these organelles is crucial for its activity.[10][11] Induce lipid droplet formation by treating cells with fatty acids like oleate and palmitate.[10] Confirm lipid droplet formation visually using a neutral lipid stain like BODIPY.[12] |
| Cell Viability Issues | Ensure cells are healthy and not overgrown before transfection and treatment. The inhibitor this compound or the vehicle (e.g., DMSO) may be toxic at high concentrations. Perform a cell viability assay to determine the optimal concentration range. |
| Suboptimal Substrate Concentration or Incubation Time | Titrate the concentration of the substrate (e.g., all-trans-retinol) and the incubation time to find the optimal conditions for your cell line and experimental setup.[10] |
| Inefficient Cell Lysis | If measuring intracellular products, ensure your lysis protocol is effective in releasing the analytes without degrading them. |
Question: How can I improve the signal-to-noise ratio in my Hsd17B13 cell-based imaging assay?
Answer: For imaging-based assays that, for instance, quantify the co-localization of Hsd17B13 with lipid droplets, optimizing staining and imaging parameters is key.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Background Staining | Optimize the concentration of primary and secondary antibodies to reduce non-specific binding. Ensure adequate washing steps after antibody incubations. Use a high-quality blocking buffer. |
| Autofluorescence | Some cell culture media components can cause autofluorescence. Consider performing the final steps of the assay in a phenol red-free medium or PBS. |
| Poor Signal from Lipid Droplet Stain | Use a bright and photostable lipid droplet stain. Ensure the stain is used at its optimal concentration and that the incubation time is sufficient. |
| Suboptimal Imaging Parameters | Adjust the exposure time and gain on the microscope to maximize the signal from your specific staining while minimizing background noise. Use appropriate filters for your fluorophores to minimize bleed-through. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is primarily expressed in the liver and is associated with lipid droplets. It is involved in the metabolism of steroids, fatty acids, and retinol. By inhibiting Hsd17B13, this compound can be used as a tool to study the role of this enzyme in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What are the common substrates used in Hsd17B13 enzymatic assays?
Commonly used substrates for in vitro Hsd17B13 enzymatic assays include β-estradiol, leukotriene B4 (LTB4), and all-trans-retinol. The choice of substrate may depend on the specific research question and the assay format.
Q3: What type of microplates should I use for my Hsd17B13 assay?
For luminescence-based biochemical assays, opaque, white-walled microplates are recommended as they maximize the light output.[3][4] For fluorescence-based assays, black-walled plates with clear bottoms are ideal to minimize background fluorescence and crosstalk.[5] For absorbance assays, clear plates should be used.[5]
Q4: How can I be sure that my this compound is active?
To confirm the activity of this compound, it is essential to include proper controls in your experiment. This includes a positive control (enzyme, substrate, and cofactor without the inhibitor) and a negative control (all components except the enzyme). You should observe a dose-dependent decrease in signal with increasing concentrations of this compound. It is also advisable to compare its potency (IC50) with published values for similar inhibitors if available. For instance, a similar potent inhibitor, BI-3231, has reported IC50 values of 1 nM and 13 nM for human and mouse Hsd17B13, respectively.[13]
Q5: Is it necessary to induce lipid droplets in my cell-based assay?
Yes, because Hsd17B13 is a lipid droplet-associated protein, its proper localization is critical for its enzymatic function.[10][11] Therefore, inducing lipid droplet formation, typically by treating cells with fatty acids, is a crucial step in obtaining a robust signal in cell-based Hsd17B13 activity assays.
Experimental Protocols
Key Experiment 1: In Vitro Hsd17B13 Activity Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format using a luminescence-based detection method like the NAD(P)H-Glo™ Detection System.
Materials:
-
Recombinant human Hsd17B13
-
This compound
-
Substrate (e.g., β-estradiol)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[2]
-
NAD(P)H-Glo™ Detection System
-
Opaque white 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add this compound dilutions or vehicle (for positive and negative controls) to the wells of the 384-well plate.
-
Add the Hsd17B13 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 40-60 minutes at room temperature.[7]
-
Read the luminescence using a plate reader.
Key Experiment 2: Cell-Based Hsd17B13 Retinol Dehydrogenase Activity Assay
This protocol describes how to measure Hsd17B13 activity in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
Hsd17B13 expression plasmid
-
Transfection reagent
-
Cell culture medium
-
Oleic and palmitic acids for lipid droplet induction
-
All-trans-retinol (substrate)
-
This compound
-
Cell lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the Hsd17B13 expression plasmid.
-
24 hours post-transfection, induce lipid droplet formation by treating the cells with oleic and palmitic acids for 16-24 hours.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Add all-trans-retinol to the culture medium and incubate for 6-8 hours.[10]
-
Wash the cells with PBS and lyse them.
-
Analyze the cell lysates for the presence of retinaldehyde and retinoic acid using HPLC.
-
Normalize the retinoid levels to the total protein concentration in each sample.
Visualizations
Caption: Workflow for a luminescence-based Hsd17B13 biochemical assay.
Caption: Simplified signaling pathway of Hsd17B13 enzymatic activity and inhibition.
References
- 1. enanta.com [enanta.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.sg]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Validation & Comparative
The Evolving Landscape of NASH Therapeutics: A Comparative Analysis of Hsd17B13 Inhibition and Other Novel Agents
For researchers, scientists, and drug development professionals, the quest for an effective Nonalcoholic Steatohepatitis (NASH) therapy is entering a pivotal phase. Among the promising new targets is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme implicated in the progression of liver disease. This guide provides a comparative analysis of the therapeutic potential of Hsd17B13 inhibition, exemplified by the conceptual molecule Hsd17B13-IN-22, against other leading NASH drug candidates with supporting experimental data.
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made drug development challenging, but recent breakthroughs have led to a diverse pipeline of therapeutic agents targeting various pathways involved in the disease. This guide will delve into the mechanism of action, efficacy, and safety profiles of Hsd17B13 inhibitors and compare them with other key players in the field: Resmetirom, Lanifibranor, Semaglutide, and Obeticholic Acid.
Mechanism of Action: A Multi-pronged Attack on NASH
The various therapeutic agents for NASH employ distinct mechanisms to combat the multifaceted nature of the disease, from metabolic dysregulation to inflammation and fibrosis.
Hsd17B13 Inhibition: Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its progression to cirrhosis[1][2][3]. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver[4][5][6]. Its inhibition is hypothesized to protect against liver damage by modulating lipid metabolism and reducing hepatic inflammation, ballooning, and fibrosis[5]. Small molecule inhibitors like INI-822 and BI-3231, and RNAi therapeutics such as ALN-HSD, are currently in early-stage clinical development to leverage this protective genetic insight[7].
Resmetirom (Rezdiffra): This orally administered, liver-directed, thyroid hormone receptor-β (THR-β) selective agonist was recently approved by the FDA for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis[8][9]. By selectively activating THR-β in the liver, Resmetirom increases hepatic fat metabolism and reduces lipotoxicity[9][10][11].
Lanifibranor: As a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, Lanifibranor activates all three PPAR isoforms (α, δ, and γ)[12][13]. This broad activation allows it to address multiple facets of NASH, including metabolism, inflammation, and fibrosis[11][13][14].
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide is an established treatment for type 2 diabetes and obesity[15][16]. Its therapeutic effect in NASH is primarily driven by its ability to improve metabolic parameters, leading to weight loss and reduced liver fat[11][17].
Obeticholic Acid (OCA): OCA is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism[11][18]. Its primary effect in NASH is the reduction of liver fibrosis[18][19][20].
Comparative Efficacy: A Look at the Clinical Trial Data
The clinical development of these agents has provided valuable data on their efficacy in treating NASH, with different molecules showing varying degrees of success on key histological endpoints.
| Therapeutic Agent | Mechanism of Action | Key Clinical Trial(s) | NASH Resolution (without worsening of fibrosis) | Fibrosis Improvement (≥1 stage without worsening of NASH) | Key Adverse Events |
| Hsd17B13 Inhibitors (e.g., INI-822, ALN-HSD) | Inhibition of HSD17B13 enzyme | Phase 1 ongoing[7] | Data not yet available | Data not yet available | Generally well-tolerated in early studies[7] |
| Resmetirom (Rezdiffra) | THR-β Agonist | MAESTRO-NASH (Phase 3)[9] | 25.9% (80mg) and 29.9% (100mg) vs 9.7% (placebo)[10] | 24.2% (80mg) and 25.9% (100mg) vs 14.2% (placebo)[10] | Diarrhea and nausea, generally mild to moderate[9] |
| Lanifibranor | Pan-PPAR Agonist | NATIVE (Phase 2b)[12][21] | 49% (1200mg) vs 22% (placebo)[12] | 48% (1200mg) vs 29% (placebo)[12] | Diarrhea, nausea, peripheral edema, anemia, weight gain[12] |
| Semaglutide | GLP-1 Receptor Agonist | Phase 2[15][17] | 59% (0.4mg) vs 17% (placebo)[15][17] | No significant improvement[15][22] | Nausea, constipation, vomiting[15] |
| Obeticholic Acid | FXR Agonist | REGENERATE (Phase 3)[19][20][23] | Not met as a primary endpoint[23][24] | 22.4% (25mg) vs 9.6% (placebo)[23] | Pruritus, increased LDL cholesterol[18][24][25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the evaluation of these NASH therapeutics.
Liver Biopsy and Histological Analysis
-
Objective: To assess changes in liver histology, including steatosis, inflammation, ballooning, and fibrosis.
-
Procedure:
-
A baseline liver biopsy is obtained from patients, typically with fibrosis stage F2 or F3[16].
-
The tissue is fixed, processed, and stained with hematoxylin and eosin (H&E) and a fibrosis-specific stain like Masson's trichrome.
-
A central pathologist, blinded to the treatment allocation, scores the biopsy using standardized systems like the NAFLD Activity Score (NAS) and the NASH Clinical Research Network (CRN) fibrosis staging system[16].
-
A follow-up biopsy is performed after a predefined treatment period (e.g., 52 or 72 weeks) to evaluate changes from baseline[15][26].
-
Non-invasive Tests (NITs) for Liver Health
-
Objective: To monitor changes in liver fat, stiffness, and biomarkers of liver injury without the need for invasive biopsies.
-
Procedures:
-
Transient Elastography (FibroScan): Measures liver stiffness as an indicator of fibrosis.
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): Quantifies the amount of fat in the liver.
-
Serum Biomarkers: Measurement of liver enzymes (ALT, AST), lipid profiles, and markers of inflammation and fibrosis in the blood.
-
Visualizing the Pathways and Workflows
To better understand the complex interactions and processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of action for Hsd17B13 inhibitors, THR-β agonists, and pan-PPAR agonists in NASH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. fda.gov [fda.gov]
- 9. jwatch.org [jwatch.org]
- 10. gi.org [gi.org]
- 11. Emerging Therapies for Non-Alcoholic Steatohepatitis (NASH): A Comprehensive Review of Pharmacological and Non-Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 14. Non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]
- 15. mediacdn.gi.org [mediacdn.gi.org]
- 16. UCSF Nonalcoholic Steatohepatitis Trial → Whether Semaglutide Works in People With Non-alcoholic Steatohepatitis (NASH) [clinicaltrials.ucsf.edu]
- 17. Semaglutide for nonalcoholic steatohepatitis: closer to a solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Obeticholic acid reversed NASH liver fibrosis in phase 3 trial | MDedge [mdedge.com]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gut.bmj.com [gut.bmj.com]
- 25. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
Navigating the Landscape of HSD17B13 Inhibitors: A Comparative Guide for Researchers
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. A growing number of pharmaceutical and biotechnology companies are actively developing inhibitors targeting this enzyme. This guide provides a comparative overview of Hsd17B13-IN-22 and other publicly disclosed HSD17B13 inhibitors in development, presenting available experimental data to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
At a Glance: HSD17B13 Inhibitors in Development
The current landscape of HSD17B13 inhibitors is diverse, encompassing both small molecule inhibitors and RNA interference (RNAi) therapeutics. While this compound is a recognized inhibitor available for research purposes, publicly accessible quantitative performance data is limited.[1] In contrast, several other candidates have more extensive preclinical and clinical data available.
Performance Data: A Comparative Analysis
To facilitate a direct comparison, the following tables summarize the available quantitative data for the most prominent HSD17B13 inhibitors in development.
Small Molecule Inhibitors
| Compound | Developer | Type | Potency (IC50/Ki) | Selectivity | Development Stage |
| This compound | MedchemExpress | Small Molecule | Data not publicly available | Data not publicly available | Preclinical/Research |
| INI-822 | Inipharm | Small Molecule | IC50: Low nM | >100-fold over other HSD17B family members | Phase 1 Clinical Trial |
| BI-3231 | Boehringer Ingelheim | Small Molecule | IC50: ~1 nM (human), Ki values in a similar range | ~10,000-fold over HSD17B11 | Preclinical (Chemical Probe) |
| Compound '32' | N/A (from publication) | Small Molecule | IC50: 2.5 nM | Data not publicly available | Preclinical |
RNAi Therapeutics
| Compound | Developer(s) | Type | Efficacy (mRNA Reduction) | Development Stage |
| ARO-HSD | Arrowhead Pharmaceuticals | RNAi | Up to 93.4% reduction in hepatic HSD17B13 mRNA | Phase 1/2 Clinical Trial |
| Rapirosiran (ALN-HSD) | Alnylam/Regeneron | RNAi | Median reduction of 78% in liver HSD17B13 mRNA | Phase 1 Clinical Trial |
Understanding the Mechanism: The HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[2][3] Its precise physiological role is still under investigation, but it is understood to be involved in lipid and steroid metabolism.[2][3] Genetic studies have shown that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has made HSD17B13 a compelling target for therapeutic intervention.
The following diagram illustrates the proposed role of HSD17B13 in the context of liver cell metabolism and the points of intervention for the inhibitors discussed.
Caption: The HSD17B13 signaling pathway and points of therapeutic intervention.
Experimental Methodologies: A Closer Look
The evaluation of HSD17B13 inhibitors relies on a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the performance data.
HSD17B13 Enzyme Inhibition Assay (Biochemical Assay)
This assay is fundamental for determining the direct inhibitory activity of a compound on the HSD17B13 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.
Principle: The enzymatic activity of HSD17B13 is measured by quantifying the conversion of a substrate (e.g., estradiol or a fluorescent substrate) to its product. The reduction in product formation in the presence of an inhibitor is used to determine its potency.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with BSA and DTT)
-
Detection reagent (e.g., a reagent that measures NADH production or a specific antibody for the product)
-
Microplates (e.g., 384-well)
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
The test compound dilutions are added to the microplate wells.
-
The HSD17B13 enzyme is added to the wells containing the test compound and incubated for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the detection reagent is added.
-
The signal (e.g., luminescence) is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
The following diagram outlines the general workflow for an HSD17B13 enzyme inhibition assay.
Caption: General workflow for an HSD17B13 enzyme inhibition assay.
Hepatic HSD17B13 mRNA Quantification (for RNAi Therapeutics)
Objective: To quantify the reduction in HSD17B13 messenger RNA (mRNA) levels in liver tissue following treatment with an RNAi therapeutic.
Principle: Liver biopsy samples are collected from subjects before and after treatment. Total RNA is extracted from the tissue, and the levels of HSD17B13 mRNA are measured using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). The change in mRNA levels is then calculated relative to a housekeeping gene and the baseline measurement.
Materials:
-
Liver biopsy samples
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers and probes specific for HSD17B13 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Liver biopsy samples are obtained from study participants at baseline and at one or more time points after treatment.
-
Total RNA is isolated from the liver tissue using a commercial RNA extraction kit.
-
The concentration and purity of the extracted RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase.
-
Quantitative PCR is performed using the synthesized cDNA, specific primers and probes for HSD17B13 and a housekeeping gene, and a qPCR master mix.
-
The cycle threshold (Ct) values are determined for both HSD17B13 and the housekeeping gene.
-
The relative expression of HSD17B13 mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and the baseline sample.
-
The percentage of mRNA reduction is calculated from the change in relative expression.
Conclusion
The development of HSD17B13 inhibitors represents a promising avenue for the treatment of chronic liver diseases. While this compound is an available tool for researchers, the lack of public performance data makes direct comparison challenging. In contrast, inhibitors like INI-822 and BI-3231 have demonstrated potent small molecule activity, while RNAi therapeutics such as ARO-HSD and Rapirosiran have shown significant target knockdown in clinical settings. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the therapeutic potential of these different approaches will emerge, ultimately guiding the development of novel and effective treatments for patients with liver disease.
References
A Comparative Analysis of Selective Hsd17B13 Inhibitors and Pan-HSD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of selective 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) inhibitors and pan-HSD inhibitors. The information presented is intended to assist researchers in understanding the key differences in performance, selectivity, and experimental validation of these two classes of inhibitors. All quantitative data is supported by experimental findings from peer-reviewed scientific literature.
Introduction
The 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily consists of 15 enzymes that are critical for the metabolism of steroids, fatty acids, and bile acids.[1] Among these, Hsd17B13 has emerged as a key therapeutic target, particularly for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver disease.[3] This has spurred the development of selective Hsd17B13 inhibitors. In contrast, pan-HSD inhibitors are designed to target multiple HSD17B isoforms, which may offer a broader therapeutic effect but could also lead to off-target effects. This guide provides a comparative overview of these two inhibitory strategies.
Quantitative Data Presentation
The following tables summarize the available quantitative data for representative selective Hsd17B13 inhibitors and pan-HSD inhibitors. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Potency and Selectivity of Selective Hsd17B13 Inhibitors
| Compound | Target | IC50 / Kᵢ | Selectivity | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | Kᵢ < 10 nM | Highly selective vs. HSD17B11 | Enzymatic | [5] |
| Mouse HSD17B13 | Kᵢ < 10 nM | Enzymatic | [5] | ||
| HSD17B13-IN-31 | HSD17B13 | < 0.1 µM (estradiol substrate) | Not specified | Not specified | [6] |
| < 1 µM (Leukotriene B3 substrate) | [6] | ||||
| HSD17B13-IN-101 | HSD17B13 | < 0.1 µM (estradiol substrate) | Selective | Not specified | [1] |
| AstraZeneca Cmpd. 10 | HSD17B13 | 0.053 µM | ~275-fold vs HSD17B4 (IC50 = 14.6 µM) | LC-MS/MS | [7] |
| Inipharm Cmpd. | HSD17B13 | ≤ 0.1 µM | Not specified | LC/MS-based | [8] |
Note: "Hsd17B13-IN-22" as specified in the prompt could not be found in the public domain literature. The compounds listed above are representative of potent and selective Hsd17B13 inhibitors with publicly available data.
Table 2: Potency of Pan-HSD Inhibitors Against Various HSD17B Isoforms
| Compound | HSD17B1 (IC50) | HSD17B2 (IC50) | HSD17B4 (IC50) | HSD17B5 (IC50) | HSD17B7 (IC50) | Reference |
| Compound 1 (2-benzylidenebenzofuran-3(2H)-one) | 45 nM | >10 µM | Not Reported | Not Reported | Not Reported | [2] |
| Nordihydroguaiaretic acid | >10 µM | 0.38 µM | Not Reported | Not Reported | Not Reported | [9] |
| Isoliquiritigenin | >10 µM | 0.36 µM | Not Reported | Not Reported | Not Reported | [9] |
Note: Data for pan-HSD inhibitors across a wide panel of HSD17B isoforms from a single study is limited. The data presented is compiled from various sources and should be interpreted with consideration for differing experimental setups.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Biochemical Enzyme Inhibition Assay (for HSD17B13)
This protocol is adapted from methodologies used in the characterization of selective HSD17B13 inhibitors.[5]
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Test compound serially diluted in DMSO
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega) or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HSD17B13 enzyme (e.g., 50-100 nM), and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM Estradiol or LTB4) and cofactor (NAD+).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Detect the product formation or NADH generation.
-
Luminescence-based detection: Add NAD(P)H-Glo™ Detection Reagent and measure the luminescent signal, which is proportional to the amount of NADH produced.
-
Mass Spectrometry-based detection: Quantify the formation of the oxidized product (e.g., estrone from estradiol) using a RapidFire mass spectrometry system.
-
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Inhibition Assay
This protocol is based on cellular assays described for HSD17B13 inhibitor characterization.[5]
Objective: To evaluate the inhibitory activity of a test compound on HSD17B13 in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with supplements).
-
Substrate: Estradiol.
-
Test compound serially diluted in DMSO.
-
LC-MS/MS system.
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate (estradiol) to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism.
-
Collect the cell culture supernatant.
-
Quantify the amount of the metabolic product (estrone) in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition of estrone formation at each compound concentration compared to a vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
Mandatory Visualization
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
Caption: HSD17B13 signaling in liver cells.
Experimental Workflow for HSD17B13 Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of highly potent, nonsteroidal 17β-hydroxysteroid dehydrogenase type 1 inhibitors by virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Species used for drug testing reveal different inhibition susceptibility for 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
HSD17B13 Inhibitors vs. Existing Treatments: A Comparative Guide for NAFLD/NASH Drug Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), is rapidly evolving. A promising new target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), has emerged, with inhibitors like Hsd17B13-IN-22 showing potential. This guide provides a comparative analysis of the preclinical and clinical data available for HSD17B13 inhibitors against established and late-stage NAFLD/NASH therapies.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Upregulation of HSD17B13 is observed in patients with NAFLD and appears to contribute to the progression of the disease.[1][3] Mechanistically, increased HSD17B13 expression is linked to the stabilization of intracellular lipid droplets and the activation of hepatic stellate cells, key events in the development of steatosis and fibrosis.[3] Conversely, genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of NASH and cirrhosis, providing a strong rationale for the therapeutic inhibition of this enzyme.
Quantitative Comparison of Efficacy
Direct head-to-head clinical trial data for HSD17B13 inhibitors against other NAFLD treatments are not yet available. However, a comparative overview can be assembled from existing preclinical and clinical studies. The following tables summarize key efficacy data for the HSD17B13 inhibitor INI-822 and established NAFLD treatments.
Table 1: Preclinical Efficacy of HSD17B13 Inhibitor INI-822
| Parameter | Animal Model | Treatment | Key Findings |
| Liver Injury | Rats on high-fat choline-deficient diet | INI-822 (oral) | Statistically significant decrease in Alanine Aminotransferase (ALT) levels. |
| Liver Homeostasis | Rats on high-fat choline-deficient diet | INI-822 (oral) | Increased hepatic phosphatidylcholine (PC) levels, consistent with observations in humans with protective HSD17B13 variants. |
| Target Engagement | Rats on high-fat choline-deficient diet | INI-822 (oral) | Increased levels of HSD17B13 lipid substrates, indicating enzymatic inhibition. |
| Fibrosis | Human liver-on-a-chip model of NASH | INI-822 | Demonstrated anti-fibrotic activity. |
Table 2: Clinical Efficacy of Existing NAFLD/NASH Treatments
| Treatment (Trial Name) | Mechanism of Action | Patient Population | Treatment Duration | Key Efficacy Endpoints |
| Semaglutide | GLP-1 Receptor Agonist | 320 patients with NASH and fibrosis stages F2-F3 | 72 weeks | NASH Resolution (no worsening of fibrosis): 59% (0.4 mg dose) vs. 17% (placebo).[4][5] Fibrosis Improvement: No significant improvement observed.[6] |
| Obeticholic Acid (REGENERATE) | Farnesoid X Receptor (FXR) Agonist | 931 patients with NASH and fibrosis | 18 months | Fibrosis Improvement (≥1 stage with no worsening of NASH): 23% (25 mg dose) vs. 12% (placebo).[7] NASH Resolution: Not met.[7] |
| Pioglitazone | PPARγ Agonist | 101 patients with prediabetes or T2DM and NASH | 18 months | NASH Resolution: 51% vs. 19% (placebo). Fibrosis Improvement: 39% vs. 25% (placebo) - not statistically significant. |
Experimental Protocols
A comprehensive understanding of the methodologies employed in these studies is crucial for a critical evaluation of the data.
Preclinical Evaluation of HSD17B13 Inhibitors (General Protocol)
A typical preclinical workflow for evaluating a novel HSD17B13 inhibitor would involve a multi-stage process:
1. In Vitro Characterization:
-
Enzyme Inhibition Assays: The inhibitory activity of the compound against purified HSD17B13 enzyme is determined. For example, BI-3231 was identified through a high-throughput screen using estradiol as a substrate.[6]
-
Cell-Based Assays: The compound's efficacy is tested in liver cell lines (e.g., HepG2) to assess its ability to counteract lipid accumulation or other cellular phenotypes associated with NAFLD. For instance, BI-3231 was shown to reduce triglyceride accumulation in hepatocytes under lipotoxic stress.[8]
-
Selectivity Profiling: The inhibitor is tested against other related enzymes to ensure target specificity. BI-3231 demonstrated high selectivity for HSD17B13 over other HSD17B family members.[9]
2. In Vivo Evaluation:
-
Animal Models: Rodent models that recapitulate key features of human NAFLD/NASH are commonly used. For example, INI-822 was evaluated in rats fed a high-fat, choline-deficient diet, which induces liver injury. Another model involves a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) to induce more severe NASH and fibrosis.[10]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as to establish a relationship between drug exposure and target engagement.
-
Efficacy Assessment: Key parameters are measured, including:
-
Biochemical markers: Serum levels of liver enzymes such as ALT and AST.
-
Histopathology: Liver tissue is examined for changes in steatosis, inflammation, and fibrosis using scoring systems like the NAFLD Activity Score (NAS).
-
Lipidomics: Analysis of changes in hepatic lipid species.
-
Clinical Trial Protocols for NAFLD/NASH
1. Semaglutide Phase 2 Trial (NCT02970942):
-
Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 320 patients with biopsy-confirmed NASH and liver fibrosis stages F2 or F3.[5]
-
Intervention: Subcutaneous semaglutide administered once daily at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.[5]
-
Primary Endpoint: Resolution of NASH with no worsening of liver fibrosis, assessed by liver biopsy at baseline and 72 weeks.[5]
2. Obeticholic Acid REGENERATE Trial (NCT02548351):
-
Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[11]
-
Participants: Patients with biopsy-confirmed NASH with fibrosis.[11]
-
Intervention: Obeticholic acid (10 mg or 25 mg) or placebo administered daily.[11]
-
Primary Endpoints (Interim Analysis): 1) Improvement in liver fibrosis by at least one stage with no worsening of NASH, or 2) NASH resolution with no worsening of fibrosis, assessed at 18 months.[7]
3. Pioglitazone Clinical Trial:
-
Design: A single-center clinical trial.[12]
-
Participants: 101 patients with NASH and prediabetes or type 2 diabetes.[12]
-
Intervention: Pioglitazone or placebo.
-
Primary Endpoint: Reduction in fatty liver disease activity.
Summary and Future Outlook
Inhibitors of HSD17B13, such as the clinical candidate INI-822, represent a genetically validated and promising therapeutic strategy for NAFLD/NASH. Preclinical data indicate that these inhibitors can effectively target a key pathogenic mechanism in the liver, leading to reductions in liver injury and potentially fibrosis.
In comparison, existing treatments like the GLP-1 receptor agonist semaglutide have shown significant efficacy in achieving NASH resolution, while the FXR agonist obeticholic acid has demonstrated a clear anti-fibrotic effect. Pioglitazone is also effective in resolving NASH, particularly in patients with diabetes.
A key differentiator for HSD17B13 inhibitors may be their liver-specific action and a potentially favorable safety profile, as suggested by the protective nature of HSD17B13 loss-of-function mutations. However, clinical data for HSD17B13 inhibitors are still in the early stages. The ongoing Phase 1 trial of INI-822 will provide crucial information on its safety, tolerability, and pharmacokinetics in humans.
For drug development professionals, the emergence of HSD17B13 inhibitors offers a novel mechanism to explore, potentially as a monotherapy or in combination with existing agents that target different pathways in the complex pathophysiology of NAFLD/NASH. Future clinical trials directly comparing HSD17B13 inhibitors with other agents will be essential to definitively establish their position in the therapeutic armamentarium against this widespread and serious liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Pioglitazone on Nonalcoholic Fatty Liver Disease in Morbid Obese Patients; a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. hcplive.com [hcplive.com]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inipharm.com [inipharm.com]
- 10. enanta.com [enanta.com]
- 11. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 12. Pioglitazone Appears Effective Against Common Liver Disease [uspharmacist.com]
Independent Verification of Hsd17B13 Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3][4] This has spurred the development of small molecule inhibitors to replicate this protective effect. One such inhibitor is Hsd17B13-IN-22. This guide provides a framework for the independent verification of its mechanism of action, comparing the required experimental approaches with those used for other known Hsd17B13 inhibitors.
Understanding the Target: Hsd17B13
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[5][6][7] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the NAD+ dependent oxidation of various substrates, including steroids like estradiol and retinoids.[5][8] Its expression is upregulated in the livers of NAFLD patients, and it is implicated in pathways related to lipid metabolism and inflammation.[2][9][10]
Below is a simplified representation of the signaling pathway involving Hsd17B13.
References
- 1. escholarship.org [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. mdpi.com [mdpi.com]
- 10. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: Benchmarking Against the Tool Compound BI-3231
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of HSD17B13 inhibitors, with a focus on the well-characterized tool compound BI-3231. Due to the limited publicly available data for Hsd17B13-IN-22, this guide will establish a benchmark using BI-3231, against which other compounds can be evaluated as data becomes available.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for liver diseases, including nonalcoholic steatohepatitis (NASH). The discovery of potent and selective inhibitors is crucial for elucidating its biological functions and for the development of novel therapeutics. This guide focuses on BI-3231, the first potent and selective chemical probe for HSD17B13, providing a framework for evaluating emerging inhibitors like this compound.
Introduction to HSD17B13 and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcohol-related liver disease, and hepatocellular carcinoma. This protective effect has spurred the development of small molecule inhibitors to mimic this genetic advantage. The precise physiological role of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[3]
The Known Tool Compound: BI-3231
BI-3231 is a potent and selective inhibitor of HSD17B13 that is openly available to the scientific community.[4] It serves as a critical tool for studying the biological function of HSD17B13 and for validating it as a therapeutic target.
Performance Data of BI-3231
A summary of the key in vitro performance data for BI-3231 is presented below. This data highlights its high potency and selectivity for HSD17B13.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference |
| IC50 | 1 nM | 13 nM | >10,000 nM | [5] |
| Ki | 0.7 nM | Not Reported | Not Reported | [6] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The Ki value is the inhibition constant, another measure of inhibitor potency.
This compound: An Uncharacterized Alternative
This compound is commercially available and marketed as an inhibitor of HSD17B13 for research in liver diseases.[7] However, as of the latest available information, there is no publicly accessible experimental data detailing its potency, selectivity, or mechanism of action. Without this crucial information, a direct and objective comparison with BI-3231 is not possible. Researchers considering this compound for their studies should be aware of this lack of characterization and may need to perform their own validation experiments.
HSD17B13 Signaling and Inhibition
The signaling pathways involving HSD17B13 are complex and not yet fully elucidated. Current research suggests its involvement in lipid metabolism and inflammation. The diagram below illustrates a simplified model of HSD17B13's known interactions and the point of inhibition.
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
Experimental Methodologies
To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are essential. Below are representative protocols for key assays used in the characterization of HSD17B13 inhibitors, based on the development of BI-3231.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against the purified HSD17B13 enzyme.
Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.
Protocol Details:
-
Assay Components: Purified recombinant human HSD17B13, NAD+ cofactor, a known substrate (e.g., estradiol or leukotriene B4), and the test inhibitor are combined in an appropriate assay buffer.[8]
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.
-
Detection: The formation of the product (e.g., estrone from estradiol) is quantified, typically using mass spectrometry or a luminescence-based method to detect NADH production.[8]
-
Data Analysis: The percentage of inhibition at various inhibitor concentrations is calculated to determine the IC50 value.
Cellular HSD17B13 Target Engagement Assay
This assay confirms that the inhibitor can enter cells and engage with HSD17B13 in a more physiologically relevant environment.
Protocol Details:
-
Cell Culture: A human liver cell line (e.g., HepG2) that endogenously or exogenously expresses HSD17B13 is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test inhibitor.
-
Substrate Addition: A cell-permeable substrate is added to the culture medium.
-
Product Measurement: After incubation, the amount of product secreted into the medium or remaining in the cells is measured.
-
Data Analysis: The reduction in product formation in the presence of the inhibitor is used to determine the cellular IC50.
Conclusion
BI-3231 stands as a well-characterized and valuable tool compound for the study of HSD17B13. Its high potency and selectivity provide a solid benchmark for the evaluation of new inhibitors. While this compound is available as a potential alternative, the current lack of public performance data makes a direct comparison untenable. Researchers should prioritize the use of well-validated reagents and, when considering uncharacterized compounds, should undertake rigorous in-house validation to ensure the reliability of their findings. As more data on novel HSD17B13 inhibitors becomes available, this guide can serve as a template for their systematic evaluation against the established benchmark.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Hsd17B13 Inhibitors: A Guide for Preclinical Evaluation in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of therapeutic agents targeting 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a promising target for the treatment of chronic liver diseases. While direct experimental data for the compound "Hsd17B13-IN-22" is not publicly available, this document will utilize data from BI-3231, a well-characterized Hsd17B13 inhibitor, as a representative small molecule for comparison with other therapeutic modalities. The focus will be on providing the necessary data and protocols to enable researchers to replicate and validate findings in relevant preclinical models, particularly in the context of hepatocellular carcinoma (HCC) using patient-derived xenografts (PDX).
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1][2][3] These findings have spurred the development of inhibitors targeting Hsd17B13 as a potential therapeutic strategy for these conditions. The mechanism of protection is believed to be linked to the enzyme's role in retinol and lipid metabolism, with its inhibition potentially mitigating liver injury and inflammation.[1][6]
Comparative Analysis of Hsd17B13 Inhibitors
The landscape of Hsd17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. Below is a summary of key preclinical and clinical data for representative compounds.
Table 1: In Vitro Potency and Selectivity of Hsd17B13 Inhibitors
| Compound/Drug Name | Modality | Target Species | IC50 (nM) | Selectivity Profile | Reference |
| BI-3231 | Small Molecule | Human | 1 | >10,000-fold vs. HSD17B11 | [6][7][8] |
| Mouse | 13 | [7] | |||
| EP-036332 | Small Molecule | Human | 14 | >7,000-fold vs. HSD17B1 | [9] |
| Mouse | 2.5 | [9] | |||
| EP-040081 | Small Molecule | Human | 79 | >1,265-fold vs. HSD17B1 | [9] |
| Mouse | 74 | [9] | |||
| GSK4532990 (ARO-HSD) | RNAi | Human | N/A (>90% mRNA knockdown) | Target-specific siRNA | [10] |
| Rapirosiran (ALN-HSD) | RNAi | Human | N/A (median 78% mRNA reduction) | Target-specific siRNA | [11] |
Note: this compound is a commercially available inhibitor, but public data on its potency and selectivity are lacking. BI-3231 is presented here as a well-characterized substitute.
Table 2: In Vivo Pharmacokinetics and Efficacy of Hsd17B13 Inhibitors
| Compound/Drug Name | Animal Model | Dosing Regimen | Key Findings | Reference |
| BI-3231 | Mouse | 50 µmol/kg (oral) | Rapid plasma clearance, but significant liver exposure over 48h. | [12][13] |
| EP-036332 / EP-040081 | Mouse (Concanavalin A-induced liver injury) | 100 mg/kg (b.i.d) / 10 or 100 mg/kg (q.d.) | Decreased ALT, TNF-α, IL-1β, CXCL9. | [9] |
| Hsd17b13 ASO | Mouse (CDAHFD-induced NASH) | N/A | Reduced hepatic steatosis, no effect on fibrosis. | [14] |
| GSK4532990 (ARO-HSD) | Human (Phase 2b in NASH) | N/A | Ongoing clinical trial. | [15] |
| Rapirosiran (ALN-HSD) | Human (Phase 1 in MASH) | Two doses, 12 weeks apart | Well-tolerated, robust reduction in liver HSD17B13 mRNA. | [11] |
Signaling Pathway and Experimental Workflow
Hsd17B13 Signaling Pathway
The diagram below illustrates the known upstream regulators and downstream effects of Hsd17B13 in hepatocytes, providing context for the mechanism of action of its inhibitors.
Experimental Workflow for PDX Studies
The following diagram outlines the process for evaluating an Hsd17B13 inhibitor in a hepatocellular carcinoma patient-derived xenograft model.
Experimental Protocols
Protocol 1: Establishment of Hepatocellular Carcinoma Patient-Derived Xenografts (HCC-PDX)
This protocol is adapted from established methods for generating PDX models from HCC patient samples.[16][17][18][19][20][21][22][23]
1. Materials:
-
Fresh HCC tumor tissue from surgical resection, transported in sterile medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) on ice.[20]
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.[20]
-
Surgical instruments, sterile PBS, Matrigel (optional).[20]
-
Anesthesia and analgesics for mice.
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
2. Procedure:
-
Tissue Preparation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS to remove blood and debris.
-
Remove any necrotic or non-tumorous tissue.
-
Mince the tumor into small fragments (approx. 2-3 mm³).[20]
-
-
Implantation (P0):
-
Anesthetize the mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth by visual inspection and palpation twice weekly.
-
Once a tumor is palpable, measure its dimensions with digital calipers and calculate the volume (Volume = 0.5 x Length x Width²).
-
-
Passaging (P1 and beyond):
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use. Another portion can be fixed for histological analysis to confirm it retains the characteristics of the original patient tumor.
-
The remaining tumor tissue is processed as in step 1.3 for implantation into new host mice to expand the PDX line.
-
Protocol 2: In Vivo Efficacy Study of this compound in an HCC-PDX Model
1. Materials:
-
Established and passaged HCC-PDX line with confirmed Hsd17B13 expression.
-
Tumor-bearing mice with tumor volumes of 100-200 mm³.
-
This compound (or other inhibitor) and appropriate vehicle for administration.
-
Dosing equipment (e.g., oral gavage needles, syringes).
2. Procedure:
-
Cohort Formation:
-
Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired starting volume.
-
-
Treatment Administration:
-
Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The vehicle control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined endpoint size, or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor weight.
-
Divide the tumor for various analyses:
-
Histology/Immunohistochemistry (IHC): Fix a portion in formalin for H&E staining and IHC analysis of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and Hsd17B13 target engagement.
-
Western Blot: Snap-freeze a portion in liquid nitrogen for protein analysis of Hsd17B13 and downstream signaling molecules.
-
qPCR: Snap-freeze a portion in liquid nitrogen or store in an RNA stabilization solution for gene expression analysis of Hsd17B13 and relevant inflammatory or fibrotic genes.
-
-
Conclusion
Targeting Hsd17B13 presents a genetically validated and promising therapeutic avenue for chronic liver diseases, including HCC. While a variety of inhibitors are under development, their preclinical evaluation requires robust and reproducible models. This guide provides a framework for comparing different Hsd17B13 inhibitors and outlines a detailed protocol for assessing their efficacy in clinically relevant HCC patient-derived xenograft models. The successful replication of findings in such models is a critical step in the translational pathway for these novel therapeutics.
References
- 1. opnme.com [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 10. primarysourceai.substack.com [primarysourceai.substack.com]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharmaboardroom.com [biopharmaboardroom.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Patient-derived models facilitate precision medicine in liver cancer by remodeling cell-matrix interaction [frontiersin.org]
- 18. Establishment of a hepatocellular carcinoma patient-derived xenograft platform and its application in biomarker identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liver-Specific Extracellular Matrix Enables High-Fidelity Patient-Derived Hepatocellular Carcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive characterization of the patient-derived xenograft and the paralleled primary hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-derived xenograft model: Applications and challenges in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel patient-derived xenograft and cell line models for therapeutic testing of pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Efficacy of HSD17B13 Inhibition in Human and Mouse Hepatocytes: A Study of BI-3231
A detailed analysis of the species-specific effects of targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a key player in liver disease, with the selective inhibitor BI-3231.
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and other chronic liver ailments has been significantly shaped by the discovery of HSD17B13's role in disease pathogenesis. While genetic studies in humans have compellingly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, translating this knowledge into effective therapies requires a nuanced understanding of its function across different species.[1][2][3][4] Murine models, the workhorses of preclinical research, have yielded conflicting results, with some studies showing that a lack of Hsd17b13 does not confer the same protective phenotype observed in humans.[1][5][6][] This discrepancy underscores the critical need for direct comparative studies of HSD17B13 inhibitors in both human and mouse systems.
This guide provides a comparative analysis of the effects of the potent and selective HSD17B13 inhibitor, BI-3231, on human and mouse hepatocytes. By examining the available data, we aim to illuminate the similarities and differences in the pharmacological response to HSD17B13 inhibition between these two species, offering valuable insights for researchers and drug development professionals.
Quantitative Comparison of BI-3231 Activity
The following table summarizes the reported inhibitory activity of BI-3231 against human and mouse HSD17B13, providing a direct quantitative comparison of its potency.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Reference |
| Enzymatic IC50 | 1.4 ± 0.7 µM (estradiol as substrate) | Moderate Activity | [8] |
| Cellular Activity | Moderate Activity | Not explicitly stated | [8] |
Note: The term "moderate activity" is used as reported in the source material, which did not provide specific IC50 values for the mouse enzyme or cellular assays.
Experimental Protocols
To facilitate the replication and further investigation of HSD17B13 inhibition, this section details standardized protocols for key experiments in primary hepatocytes.
Primary Hepatocyte Isolation and Culture
Objective: To obtain viable primary hepatocytes from human and mouse liver tissue for in vitro studies.
Materials:
-
Liver tissue (human or mouse)
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)
-
Collagenase solution
-
Hepatocyte wash medium (e.g., DMEM with 10% FBS)
-
Plating medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Perfuse the liver tissue first with a calcium-free buffer to loosen cell junctions, followed by a collagenase solution to digest the extracellular matrix.
-
Gently dissociate the digested liver to release the hepatocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by centrifugation to remove debris and non-parenchymal cells.
-
Determine cell viability and count using a trypan blue exclusion assay.
-
Plate the viable hepatocytes on collagen-coated plates in the appropriate plating medium.
-
Allow the cells to attach for several hours before changing to the maintenance medium.
Lipid Droplet Accumulation Assay (Oil Red O Staining)
Objective: To quantify the accumulation of neutral lipids in hepatocytes following treatment with an HSD17B13 inhibitor.
Materials:
-
Cultured primary hepatocytes
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Fatty acid solution (e.g., oleic acid) to induce steatosis
-
10% Formalin
-
Oil Red O working solution
-
Dye extraction solution (e.g., isopropanol)
-
Plate reader
Procedure:
-
Treat cultured hepatocytes with the Hsd17B13 inhibitor at various concentrations.
-
Induce lipid accumulation by adding a fatty acid solution to the culture medium.
-
After the desired incubation period, fix the cells with 10% formalin.
-
Wash the cells and stain with Oil Red O working solution to visualize neutral lipid droplets.
-
Wash away excess stain and allow the plates to dry.
-
Extract the Oil Red O stain from the lipid droplets using a dye extraction solution.
-
Quantify the extracted dye by measuring the absorbance at a specific wavelength (typically ~500 nm) using a plate reader.
Gene Expression Analysis (Quantitative PCR)
Objective: To measure the effect of HSD17B13 inhibition on the expression of key genes involved in lipid metabolism and inflammation.
Materials:
-
Cultured primary hepatocytes treated with an Hsd17B13 inhibitor
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., SREBP-1c, PNPLA3, IL-6, TNF-α) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Lyse the treated hepatocytes and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Visualizing the Landscape of HSD17B13 Research
To better understand the context of this comparative study, the following diagrams illustrate the HSD17B13 signaling pathway, the experimental workflow for inhibitor testing, and the logical relationship between human and mouse studies.
Caption: HSD17B13 is a lipid droplet-associated enzyme that catalyzes the conversion of retinol to retinaldehyde, a process implicated in pro-inflammatory signaling and fibrosis. BI-3231 is a small molecule inhibitor that blocks this catalytic activity.
Caption: A generalized workflow for the comparative study of an HSD17B13 inhibitor in primary human and mouse hepatocytes, encompassing cell culture, treatment, and key analytical assays.
Caption: The logical relationship between human genetic data, in vitro hepatocyte studies in both species, and preclinical mouse models, all informing the path towards clinical development of HSD17B13 inhibitors.
Discussion and Future Directions
The available data, primarily centered on the inhibitor BI-3231, suggests that direct inhibition of HSD17B13 is a viable strategy in both human and mouse hepatocytes. However, the nuanced differences in the in vivo findings from genetic studies necessitate a cautious and thorough approach to preclinical validation. The moderate activity reported for BI-3231 in both species provides a starting point, but further optimization for potency and species-specific selectivity may be required.
Future research should focus on generating comprehensive dose-response curves for HSD17B13 inhibitors in both human and mouse primary hepatocytes. Head-to-head comparisons of changes in lipid metabolism, inflammatory signaling, and fibrotic markers will be crucial for building a robust translational bridge from preclinical models to human clinical trials. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for these future investigations, which will ultimately determine the therapeutic potential of targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to the Assessment of Mature Liver Gene Expression in Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic analysis of lipid droplets from murine hepatocytes reveals distinct signatures for nutritional stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-22: A Guide for Laboratory Professionals
For immediate safety and compliance, treat Hsd17B13-IN-22 as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, adhering to general best practices for the disposal of novel research compounds.
Researchers and laboratory personnel must handle the disposal of this compound, a small molecule inhibitor, with stringent adherence to safety protocols to minimize environmental impact and ensure personnel safety. This guide provides a step-by-step operational plan for the proper disposal of this compound.
Key Disposal Principles
All chemical waste must be managed in accordance with local, state, and federal regulations. The primary route for disposal of this compound and materials contaminated with it is through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash.[1][2]
Waste Identification and Segregation:
Proper identification and segregation of chemical waste are critical to prevent dangerous reactions.[3][4]
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated lab supplies (e.g., pipette tips, tubes).[5]
-
Liquid Waste: Consists of solutions containing this compound, such as stock solutions, experimental solutions, and the first rinse of emptied containers.[2]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in designated sharps containers.[5]
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific chemical hygiene plan and hazardous waste disposal procedures. Contact your EHS office for guidance.
-
Wear Appropriate PPE: At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn when handling this compound and its waste.
-
Prepare Waste Containers:
-
Use only containers that are compatible with the chemical waste.[6][7] For this compound, the original container or a clean, dry, and properly labeled container made of a non-reactive material is suitable for solid waste.[1][5]
-
Liquid waste should be collected in a leak-proof container with a secure screw-on cap.[5] Ensure the container material is compatible with the solvent used.
-
All waste containers must be kept closed except when adding waste.[2][5]
-
-
Labeling Hazardous Waste:
-
Clearly label every waste container with the words "Hazardous Waste."[8]
-
The label must include the full chemical name ("this compound"), the concentration (if applicable), and the date the waste was first added to the container.[3]
-
Indicate the hazards associated with the chemical. Since the specific hazards of this compound are not widely documented, it is prudent to list it as "Toxic" and "Handle with Caution."
-
-
Accumulating Waste:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, labeled hazardous waste container.[5] For items like gloves and wipes, it is good practice to double-bag them in clear plastic bags before placing them in the final waste container to allow for visual inspection by EHS personnel.[5]
-
Liquid Waste: Pour liquid waste into the designated, labeled liquid hazardous waste container. Use a funnel to prevent spills. Do not mix incompatible waste streams.
-
Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste. The first rinse of the container with a suitable solvent should be collected as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinsates as hazardous waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[1][5]
-
The storage area should be under the control of laboratory personnel and away from general traffic.[5]
-
Ensure secondary containment, such as a tray or bin, is used for liquid waste containers to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the largest container.[5]
-
-
Arrange for Disposal:
-
Once the waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [9] |
| Secondary Containment Capacity | Must hold 110% of the volume of the largest primary container | [5] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion | General Best Practice |
| Empty Container Residue | No more than 3% by weight of the total capacity of the container can remain | General RCRA Guideline |
Disclaimer: This document provides general guidance. Always prioritize your institution's specific policies and procedures for hazardous waste disposal. When in doubt, contact your Environmental Health and Safety department.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Safe Handling of Hsd17B13-IN-22: A Comprehensive Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with the novel inhibitor Hsd17B13-IN-22 must prioritize safety through rigorous adherence to proper handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potentially hazardous research chemicals and kinase inhibitors.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment (PPE). Given the unknown hazard profile of this compound, a cautious approach is warranted. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Disposable or dedicated, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound or when there is a risk of aerosol generation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Cap vials and tubes securely before vortexing or mixing.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When adding the compound to cell cultures or other experimental systems, do so in a manner that minimizes the creation of aerosols.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag immediately after use. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
